cis-1,2-Dichlorocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030452 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10498-35-8 | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of High-Purity cis-1,2-Dichlorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of high-purity cis-1,2-dichlorocyclohexane, a key intermediate in various synthetic applications, including pharmaceutical development. This document details established experimental protocols, presents comparative data, and visualizes reaction pathways and experimental workflows to aid in the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound is a disubstituted cyclohexane (B81311) that serves as a valuable building block in organic synthesis. Its specific stereochemistry makes it a crucial precursor for the synthesis of complex molecules where precise spatial arrangement of functional groups is required. The selective synthesis of the cis isomer, free from its trans counterpart, is often a critical challenge. This guide explores several methodologies to achieve high-purity this compound, with a focus on stereoselective reactions.
Comparative Data of Synthesis Methods
The selection of a synthetic method for this compound depends on factors such as desired purity, yield, scalability, and availability of starting materials. The following table summarizes the quantitative data for the primary methods discussed in this guide.
| Method | Starting Material | Key Reagents | Yield | Purity/Selectivity | Reference |
| Dichlorotriphenylphosphorane (B105816) Reaction | 1,2-Epoxycyclohexane | Triphenylphosphine (B44618), Chlorine | 71-73% | Virtually free of trans isomer | [1] |
| Thionyl Chloride/Pyridine (B92270) Reaction | Cyclohexene (B86901) Oxide | Thionyl Chloride, Pyridine | 85% | >98:2 (cis:trans) | [2] |
| Sulfuryl Chloride/Pyridine Reaction | Cyclohexene Oxide | Sulfuryl Chloride, Pyridine | High | >99.5% cis isomer | [3] |
| Electrochemical cis-Dichlorination | Cyclohexene | Phenylselenyl chloride, Tetrabutylammonium (B224687) chloride | up to 39% | >95:5 (cis:trans) | [2][4] |
Experimental Protocols
Method 1: Dichlorotriphenylphosphorane Reaction from 1,2-Epoxycyclohexane
This procedure is highly stereospecific and provides the cis isomer through the conversion of an epoxide with inversion of configuration at both carbon atoms.[1]
Experimental Procedure:
-
Preparation of Dichlorotriphenylphosphorane: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube, charge 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene (B151609). Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil. Discontinue the chlorine flow when the mixture develops a strong lemon-yellow color.
-
Reaction with 1,2-Epoxycyclohexane: Quickly replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 ml of benzene dropwise and fairly rapidly. Following this, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene dropwise over approximately 20 minutes.
-
Reflux and Work-up: Replace the ice bath with a heating mantle and reflux the two-phase mixture with stirring for 4 hours. After cooling, destroy the excess dichlorotriphenylphosphorane by the slow addition of 10 ml of methanol.
-
Isolation and Purification: Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 ml of petroleum ether (30–60°). Collect the solid triphenylphosphine oxide by suction filtration and wash the filter cake with three 100-ml portions of petroleum ether. Combine the filtrates, refilter if more precipitate forms, and then wash with 250-ml portions of 5% aqueous sodium bisulfite and water. Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distillation: Distill the crude product through a 20-cm Vigreux column. Collect the this compound fraction at 105–110°C (33 mm Hg). The expected yield is 27–28 g (71–73%).[1] The product should be virtually free of the trans-isomer.[1]
Method 2: Reaction of Cyclohexene Oxide with Thionyl Chloride and Pyridine
This method offers a high-yield, one-step conversion of cyclohexene oxide to predominantly this compound.[3]
Experimental Procedure:
A mixture of cyclohexene oxide, thionyl chloride, and pyridine is reacted, typically at 25°C.[2][3] The reaction proceeds to yield 1,2-dichlorocyclohexane (B75773) with a high preference for the cis isomer.[3] While a detailed, step-by-step protocol is not fully elucidated in the provided references, the key to achieving high cis-selectivity lies in the controlled addition of the reagents and maintaining the reaction temperature.[2][3] Purification would likely involve an aqueous work-up to remove pyridine hydrochloride and unreacted reagents, followed by distillation.
Method 3: Electrochemical cis-Dichlorination of Cyclohexene
This newer approach provides a direct route from cyclohexene to this compound.[2]
Experimental Procedure:
The electrochemical cis-dichlorination of cyclohexene is carried out using phenylselenyl chloride as a catalyst and tetrabutylammonium chloride as both a supporting electrolyte and a chloride source.[4] The reaction proceeds via an anodic oxidation process.[4] Optimization of the reaction conditions, such as the concentration of the catalyst and electrolyte, current density, and solvent, is crucial for maximizing the yield and stereoselectivity.[4]
Reaction Mechanisms and Workflows
To better understand the synthesis of this compound, the following diagrams illustrate the reaction mechanism and experimental workflows.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Logical flow for selecting a synthesis method.
Conclusion
The synthesis of high-purity this compound can be effectively achieved through several stereoselective methods. The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane stands out as a well-documented and highly stereospecific method, yielding a product virtually free of the trans isomer. Alternative routes, such as those employing thionyl chloride or sulfuryl chloride with pyridine, also offer high cis-selectivity. For direct conversion from an alkene, electrochemical cis-dichlorination presents a modern alternative. The choice of method will ultimately be guided by the specific requirements of the research or development project, including purity needs, scale, and available resources. This guide provides the necessary data and procedural outlines to make an informed decision for the successful synthesis of this compound.
References
Stereospecific Synthesis of cis-1,2-Dichlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereospecific synthesis of cis-1,2-dichlorocyclohexane, a key intermediate and model compound in stereochemical and mechanistic studies. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable strategy for their applications.
Introduction: The Challenge of cis-Dichlorination
The direct dichlorination of cyclohexene (B86901), a seemingly straightforward approach, predominantly yields the trans-1,2-dichlorocyclohexane (B1586812) isomer. This outcome is a classic example of an anti-addition mechanism, proceeding through a cyclic chloronium ion intermediate.[1][2][3] The nucleophilic attack by the chloride ion occurs from the face opposite to the chloronium ring, dictating the trans stereochemistry.[2][3] Therefore, the stereospecific synthesis of the cis isomer necessitates alternative synthetic strategies that circumvent this mechanistic pathway.
This guide focuses on established and emerging methods that provide high stereoselectivity for the desired cis product, primarily through the manipulation of cyclic precursors or the use of novel catalytic systems. This compound is a valuable compound for studying conformational analysis and serves as a versatile building block in organic synthesis.[4]
Synthetic Strategies for this compound
The most successful and widely cited methods for the stereospecific synthesis of this compound begin with cyclohexene oxide (1,2-epoxycyclohexane). These methods rely on a double inversion mechanism, effectively resulting in a syn-addition of the two chlorine atoms across the original double bond.
Ring Opening of Cyclohexene Oxide with Dichlorotriphenylphosphorane (B105816)
A robust and high-yielding method involves the reaction of cyclohexene oxide with dichlorotriphenylphosphorane (Ph₃PCl₂).[5][6] This reagent is typically generated in situ by the reaction of triphenylphosphine (B44618) with chlorine gas. The reaction with the epoxide proceeds with inversion of configuration at both carbon atoms, leading to the cis-dichloride.[5]
Ring Opening of Cyclohexene Oxide with Sulfuryl Chloride and Pyridine (B92270)
An alternative approach utilizes sulfuryl chloride (SO₂Cl₂) in the presence of pyridine.[7] This method also proceeds through the ring-opening of cyclohexene oxide and can be optimized to produce the cis isomer with high selectivity. The conditions can be tuned to favor the cis product, making it a valuable alternative to the dichlorotriphenylphosphorane method.[7]
Catalytic syn-Dichlorination of Cyclohexene
Recent advancements have led to the development of catalytic methods for the syn-dichlorination of alkenes, which were previously elusive.[8][9][10][11] One such method employs a selenium-based catalyst, diphenyl diselenide (Ph₂Se₂), in the presence of a chloride source and an oxidant.[8][9][10][11] This approach represents a significant step forward, offering a direct route from cyclohexene to the cis-dichloride.
Quantitative Data Summary
The following table summarizes the key quantitative data from the primary synthetic methods for this compound.
| Method | Starting Material | Reagents | Solvent | Yield | Boiling Point (°C) (Pressure) | Refractive Index (n_D²⁵) | Purity/Isomer Ratio |
| Dichlorotriphenylphosphorane | 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | Benzene (B151609) | 71-73% | 105–110 (33 mm) | 1.4977 | Virtually free of trans-isomer[5] |
| Sulfuryl Chloride/Pyridine | 1,2-Epoxycyclohexane | Sulfuryl chloride, Pyridine | Chloroform (B151607) | 45% | - | - | >99.0% cis-isomer[7] |
| Catalytic Selenium-based syn-Dichlorination | Cyclohexene | Ph₂Se₂, BnEt₃NCl, N-fluoropyridinium salt (oxidant) | MeCN-d₃ | - | - | - | High syn-selectivity[9][10][11] |
Experimental Protocols
Synthesis via Dichlorotriphenylphosphorane
This protocol is adapted from Organic Syntheses.[5][6]
Caution: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas and benzene (a known carcinogen).
-
Preparation of Dichlorotriphenylphosphorane: A 1-L, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is charged with triphenylphosphine (95 g, 0.36 mole) and 500 mL of anhydrous benzene. The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet tube until the mixture develops a persistent lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
Reaction with Cyclohexene Oxide: The gas inlet is replaced with an addition funnel, and a solution of triphenylphosphine (10 g) in benzene (60 mL) is added dropwise. Subsequently, a solution of 1,2-epoxycyclohexane (24.5 g, 0.250 mole) in 50 mL of benzene is added dropwise over approximately 20 minutes.
-
Reaction Completion and Work-up: The ice bath is replaced with a heating mantle, and the two-phase mixture is stirred and refluxed for 4 hours. After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 mL of methanol.
-
Isolation and Purification: The mixture is concentrated on a rotary evaporator. The residue is triturated with 300 mL of petroleum ether (30–60°C), and the precipitated triphenylphosphine oxide is removed by suction filtration. The filter cake is washed with three 100-mL portions of petroleum ether. The combined filtrates are washed with 250-mL portions of 5% aqueous sodium bisulfite and then with water. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is distilled through a 20-cm Vigreux column to yield this compound (27–28 g, 71–73%) at 105–110°C (33 mm).[5]
Synthesis via Sulfuryl Chloride and Pyridine
This protocol is adapted from Campbell, et al.[7]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a solution of cyclohexene oxide (1.0 g, 10.2 mmoles) and pyridine (0.81 g, 10.2 mmoles) in chloroform (10 mL) is brought to reflux.
-
Reagent Addition: Sulfuryl chloride (1.51 g, 11.2 mmoles) is added over 5 minutes to the refluxing solution.
-
Reaction and Work-up: The reaction mixture is refluxed for 16 hours. After cooling, the mixture is diluted with water (15 mL) and ether (35 mL).
-
Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The resulting material (1.08 g) is purified by chromatography on neutral alumina (B75360) (activity III). Elution with petroleum ether affords the dichlorocyclohexanes (0.68 g, 45%) containing 99.0% of the cis isomer.[7]
Reaction Mechanisms and Workflows
Chlorination of Cyclohexene (anti-addition)
The direct chlorination of cyclohexene proceeds via a chloronium ion intermediate, leading to the thermodynamically more stable trans product.
Caption: Mechanism of anti-addition of chlorine to cyclohexene.
Synthesis of this compound from Cyclohexene Oxide
This pathway illustrates the double inversion mechanism that leads to the desired cis product.
Caption: Workflow for the synthesis of this compound.
Catalytic syn-Dichlorination Cycle
The proposed catalytic cycle for the selenium-catalyzed syn-dichlorination of alkenes.
Caption: Proposed catalytic cycle for selenium-catalyzed syn-dichlorination.
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum shows a complex multiplet for the diastereotopic protons attached to the carbon atoms bearing the chlorine atoms (C1 and C2).[4] The chemical shifts and coupling constants are averaged due to the rapid chair-chair interconversion at room temperature.[4]
-
¹³C NMR: The carbon NMR spectrum provides signals for the carbon atoms in the cyclohexane (B81311) ring.
-
IR Spectroscopy: The infrared spectrum shows characteristic C-H and C-Cl stretching frequencies.
-
Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight (153.05 g/mol ) and fragmentation pattern of the molecule.[12][13]
Conclusion
The stereospecific synthesis of this compound is a well-established process with reliable methods available to researchers. While direct chlorination of cyclohexene is not a viable route, the ring-opening of cyclohexene oxide with reagents like dichlorotriphenylphosphorane or sulfuryl chloride/pyridine provides excellent stereoselectivity for the cis isomer. The emergence of catalytic syn-dichlorination methods offers a promising, more direct alternative. The choice of method will depend on factors such as desired yield, purity requirements, available reagents, and scalability. This guide provides the necessary data and protocols to enable informed decisions for the synthesis of this important molecule.
References
- 1. askfilo.com [askfilo.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. This compound|CAS 10498-35-8 [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]
- 12. This compound | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
cis-1,2-Dichlorocyclohexane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of cis-1,2-dichlorocyclohexane. It is intended to be a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who may utilize this compound as a key intermediate or model system.
Core Physical and Chemical Properties
This compound is a cyclic organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its non-polar nature renders it sparingly soluble in water but highly soluble in common organic solvents.[1] The cis configuration of the two chlorine atoms on the same side of the cyclohexane (B81311) ring significantly influences its physical and chemical behavior, particularly its reactivity and conformational preferences.[1][2]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Units | Reference(s) |
| CAS Number | 10498-35-8 | N/A | [3][4][5] |
| Molecular Formula | C₆H₁₀Cl₂ | N/A | [4][5][6] |
| Molecular Weight | 153.05 | g/mol | [1][3][4][5][6] |
| Density | 1.14 | g/cm³ | [7][8] |
| Boiling Point | 206.9 (at 760 mmHg) | °C | [7] |
| 105-110 (at 33 mmHg) | °C | [9][10] | |
| Melting Point | -1.5 | °C | [7] |
| Flash Point | 66.1 | °C | [7] |
| Refractive Index (n_D²⁵) | 1.4977 | N/A | [9][10] |
| Vapor Pressure | 0.333 | mmHg at 25°C | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Technique | Key Features | Reference(s) |
| ¹³C NMR | Due to its plane of symmetry, the cis isomer exhibits three distinct carbon signals. | [5][11] |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) will be observed, with a characteristic isotopic pattern (M, M+2, M+4) confirming the presence of two chlorine atoms. | [5][12] |
| Infrared (IR) Spectroscopy | A unique fingerprint region distinguishes it from its trans isomer. | [6][12] |
Stereochemistry and Conformational Analysis
This compound is a meso compound.[3] Despite having two stereocenters, it is achiral due to a plane of symmetry.[3] The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In the case of the cis isomer, one chlorine substituent must occupy an axial position while the other is in an equatorial position (axial-equatorial).[3][13]
The molecule undergoes rapid chair-flipping at room temperature, resulting in a racemic mixture of two rapidly interconverting enantiomeric chair conformers.[2][3] This conformational equilibrium is a key feature of its stereochemistry.
Caption: Rapid chair-flip equilibrium of this compound.
Chemical Reactivity and Synthesis
This compound undergoes reactions typical of alkyl halides, including nucleophilic substitution and elimination reactions.[1][3] The strained axial-equatorial arrangement of the chlorine atoms makes the cis isomer more reactive in these reactions compared to the more stable trans isomer, which can adopt a diequatorial conformation.[3] Nucleophilic substitution can proceed via either an SN1 or SN2 mechanism depending on the reaction conditions.[3]
Stereospecific Synthesis from 1,2-Epoxycyclohexane
A common and stereospecific method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816).[9][10] This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, leading to the cis product.[9] Other methods, such as using sulfuryl chloride, have been reported but are often less stereospecific.[9][14]
The following diagram illustrates the workflow for this synthetic procedure.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 1,2-Epoxycyclohexane
The following protocol is adapted from a literature procedure for the stereospecific synthesis of this compound.[9][10]
Caution: Benzene is a known carcinogen. All procedures involving benzene should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves.[9]
Materials:
-
Methanol (B129727) (10 ml)[9][10]
-
Petroleum ether (30-60°C, 300 ml + 3 x 100 ml)[10]
Procedure:
-
A 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube is charged with triphenylphosphine (95 g) and anhydrous benzene (500 ml).[9][10]
-
The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet, leading to the formation of dichlorotriphenylphosphorane as a white solid or milky oil. The chlorine flow is stopped when the mixture develops a persistent lemon-yellow color.[10]
-
The gas inlet is replaced with an addition funnel, and a solution of triphenylphosphine (10 g) in benzene (60 ml) is added dropwise.[10]
-
A solution of 1,2-epoxycyclohexane (24.5 g) in benzene (50 ml) is then added dropwise over approximately 20 minutes.[9][10]
-
The ice bath is replaced with a heating mantle, and the two-phase mixture is stirred and refluxed for 4 hours.[9][10]
-
After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of methanol (10 ml).[9][10]
-
The mixture is concentrated on a rotary evaporator. The residue is triturated with petroleum ether (300 ml).[10]
-
The resulting solid (triphenylphosphine oxide) is collected by suction filtration and washed with three 100-ml portions of petroleum ether.[9][10]
-
The combined filtrates are refiltered, washed with aqueous 5% sodium bisulfite (250 ml), and then with water (250 ml).[9][10]
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated on a rotary evaporator.[9][10]
-
The crude product is distilled through a Vigreux column to yield this compound (27-28 g, 71-73%) at 105-110°C (33 mm Hg).[9][10]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[15][16] Avoid contact with skin and eyes, and prevent the formation of aerosols.[15] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15] For detailed safety information, consult the Safety Data Sheet (SDS).[15][16][17]
References
- 1. CAS 10498-35-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound|CAS 10498-35-8 [benchchem.com]
- 4. This compound | 10498-35-8 [m.chemicalbook.com]
- 5. This compound | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound | CAS#:10498-35-8 | Chemsrc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 11. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]
- 12. benchchem.com [benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. lookchem.com [lookchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Spectroscopic and Conformational Analysis of cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of cis-1,2-dichlorocyclohexane, focusing on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties. The unique conformational dynamics of this molecule are explored in relation to its spectral data, offering insights valuable for structural elucidation and chemical analysis.
Introduction: Conformational Dynamics
This compound is a disubstituted cyclohexane (B81311) that serves as a classic example in stereochemical analysis. Despite possessing two chiral centers, the molecule as a whole is a meso compound because it has a plane of symmetry in its planar representation and is optically inactive.[1][2] In its three-dimensional structure, it exists as a pair of rapidly interconverting enantiomeric chair conformations.[1][2][3] In one conformer, the chlorine atoms adopt an axial-equatorial (a,e) arrangement, while in the other, they are in an equatorial-axial (e,a) position. This rapid equilibrium at room temperature results in time-averaged spectroscopic signals, which is a key consideration for interpreting its NMR spectra.
Spectroscopic Data Analysis
The spectroscopic data for this compound is a direct reflection of its dynamic conformational equilibrium. The following tables summarize the expected NMR and IR data.
At room temperature, the rapid chair-chair interconversion of this compound leads to a time-averaged spectrum where axial and equatorial positions are not resolved. This results in a simplified spectrum that reflects the molecule's averaged symmetry.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-2 (CH-Cl) | ~ 4.0 - 4.5 | Multiplet |
| H-3, H-6 (-CH₂-) | ~ 1.8 - 2.2 | Multiplet |
| H-4, H-5 (-CH₂-) | ~ 1.4 - 1.8 | Multiplet |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and spectrometer frequency. The spectrum will be complex due to overlapping multiplets.
Table 2: Predicted ¹³C NMR Data for this compound
Due to the rapid conformational averaging, the molecule effectively has a plane of symmetry, making C1/C2, C3/C6, and C4/C5 chemically equivalent. This results in three distinct signals in the proton-decoupled ¹³C NMR spectrum.[4]
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-1, C-2 (CH-Cl) | 60 - 70 |
| C-3, C-6 (-CH₂-) | 30 - 40 |
| C-4, C-5 (-CH₂-) | 20 - 30 |
The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.
Table 3: Key IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkane (-CH₂-, -CH-) |
| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (-CH₂-) |
| 850 - 550 | C-Cl Stretch | Alkyl Halide |
Conformational Equilibrium Visualization
The relationship between the two enantiomeric chair conformers of this compound is critical to understanding its properties. The rapid ring-flip interconverts the axial and equatorial positions of the chlorine atoms.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. This compound|CAS 10498-35-8 [benchchem.com]
- 4. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]
Thermodynamic Stability of cis-1,2-Dichlorocyclohexane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic stability of cis-1,2-dichlorocyclohexane isomers. Through a comprehensive review of conformational analysis principles, experimental data, and computational studies, this document elucidates the energetic relationship between the chair conformers of this molecule.
Core Concept: Conformational Equilibrium
This compound exists as a dynamic equilibrium between two chair conformations. Due to the cis configuration, one chlorine atom must occupy an axial (a) position while the other is in an equatorial (e) position. A ring flip converts the axial chlorine to an equatorial position and the equatorial chlorine to an axial position (ae ⇌ ea). Critically, these two conformers are non-superimposable mirror images of each other; they are enantiomers. As enantiomers are isoenergetic, they exist in a 1:1 ratio at equilibrium. This results in a Gibbs free energy difference (ΔG°) of 0 kcal/mol between the two conformers.
Quantitative Conformational Energy Data
The thermodynamic parameters for the conformational equilibrium of this compound are summarized below. The primary determinant of stability is the equal energy of the two enantiomeric chair forms.
| Compound | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | Equilibrium Ratio (Conformer 1 : Conformer 2) | Method |
| This compound | (a,e) | (e,a) | 0 | 50:50 | Theoretical |
| This compound | - | - | 2.7 | - | Computational |
Note: The computational value of 2.7 kcal/mol represents the calculated relative energy of the cis isomer compared to other dichlorocyclohexane isomers and is not the ΔG° for the conformational equilibrium within the cis isomer itself.
Conformational Equilibrium Visualization
The chair-chair interconversion of this compound is a fundamental concept in stereochemistry, illustrating the relationship between enantiomeric conformers.
Experimental Protocol: Determination of Conformational Equilibrium by Low-Temperature NMR Spectroscopy
While the conformational equilibrium of this compound is known to be a 50:50 mixture due to the enantiomeric nature of its conformers, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to study such dynamic processes. Below is a detailed methodology that would be employed to observe the "frozen" conformers.
Objective: To resolve the individual signals of the axial and equatorial protons in the two chair conformers of this compound by slowing the rate of chair-chair interconversion at low temperatures.
1. Sample Preparation:
-
Solvent Selection: A solvent with a low freezing point is crucial. A common choice is a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dichlorofluoromethane (B1207983) (CDCl₂F) or carbon disulfide (CS₂). The deuterated solvent is used to provide a lock signal for the NMR spectrometer.
-
Concentration: A sample concentration of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is prepared.[1] The solution must be homogeneous and free of any particulate matter.
-
NMR Tube: A high-quality, 5 mm NMR tube is used. The tube should be clean and dry to avoid any impurities that could interfere with the measurement.
2. NMR Data Acquisition:
-
Spectrometer Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.
-
Initial Spectrum: A standard ¹H NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons will be averaged, resulting in a time-averaged spectrum.
-
Low-Temperature Measurements: The temperature of the NMR probe is gradually lowered. Spectra are acquired at various temperature increments (e.g., every 10-20 K).
-
Coalescence Temperature: As the temperature is decreased, the rate of ring flipping slows down. The spectral lines will broaden and eventually coalesce. The temperature at which the separate signals for the axial and equatorial protons merge into a single broad peak is the coalescence temperature.
-
Low-Temperature Spectrum: Below the coalescence temperature, the interconversion is slow enough on the NMR timescale for the spectrometer to detect the individual conformers. The spectrum will show distinct signals for the axial and equatorial protons of each of the two chair forms. For this compound, because the two conformers are enantiomers and present in equal amounts, the spectrum will be symmetric.
3. Data Analysis:
-
Signal Assignment: The signals for the axial and equatorial protons are assigned based on their chemical shifts and coupling constants. Axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants to adjacent axial protons compared to equatorial protons.
-
Integration and Equilibrium Constant (K_eq): For systems with non-equivalent conformers, the relative populations of the two conformers can be determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the concentrations of the two conformers.
-
Gibbs Free Energy Calculation (ΔG°): The Gibbs free energy difference between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.
-
For this compound: Since the two conformers are enantiomers, their populations will be equal (50:50). Therefore, K_eq = 1, and ln(K_eq) = 0, which results in a ΔG° of 0 kcal/mol . The experimental confirmation of this would be the observation of a symmetric spectrum at low temperatures with integrated signal areas confirming a 1:1 ratio.
Logical Workflow for Conformational Analysis
The process of analyzing the thermodynamic stability of cyclohexane (B81311) derivatives follows a logical progression from theoretical understanding to experimental verification.
Conclusion
The thermodynamic stability of this compound is governed by the enantiomeric relationship between its two chair conformers. This leads to a Gibbs free energy difference of zero, resulting in a 50:50 equilibrium mixture. While theoretical principles predict this outcome, low-temperature NMR spectroscopy provides the experimental framework to verify the presence and equal population of the distinct axial-equatorial and equatorial-axial conformers by slowing the rapid chair-chair interconversion. This understanding of conformational equilibria is fundamental for professionals in chemical research and drug development, where stereochemistry and conformational preferences play a critical role in molecular interactions and biological activity.
References
Conformational Analysis of cis-1,2-Dichlorocyclohexane: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the conformational isomers of cis-1,2-dichlorocyclohexane. The document elucidates the stereochemical principles governing its chair conformations, supported by quantitative data from computational studies and a discussion of relevant experimental methodologies. A key focus is the energetic relationship between the two chair conformers and the stereoelectronic factors at play. This guide is intended to be a comprehensive resource for professionals in chemistry and drug development requiring a detailed understanding of substituted cyclohexane (B81311) systems.
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry and has profound implications in the fields of medicinal chemistry and materials science. The three-dimensional arrangement of substituents on a cyclohexane ring dictates its physical properties, reactivity, and biological activity. This compound serves as a classic model for understanding the interplay of steric and stereoelectronic effects in a disubstituted cyclohexane system.
In the case of the cis isomer, the two chlorine atoms are situated on the same side of the cyclohexane ring. This geometric constraint dictates that in a chair conformation, one substituent must occupy an axial position while the other assumes an equatorial position.[1][2] The molecule undergoes a rapid ring-flip at room temperature, leading to an equilibrium between two distinct chair conformations. A critical aspect of this compound is that this ring inversion interconverts the molecule into its non-superimposable mirror image.[3] Consequently, the two chair conformers are enantiomers of each other.[3][4] While each individual chair conformation is chiral, the rapid interconversion results in a racemic mixture, rendering the bulk sample optically inactive.[3][4][5] Therefore, this compound is considered a meso compound.[4][5]
Conformational Equilibrium and Energetics
The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle strain and torsional strain. In this compound, the ring flip results in the interchange of the axial and equatorial positions of the two chlorine atoms.
The two resulting chair conformations are enantiomeric. As enantiomers possess identical physical and chemical properties in an achiral environment, their energies are equal. This leads to a Gibbs free energy difference (ΔG°) of zero between the two conformers. Consequently, at equilibrium, the two chair conformations are present in equal amounts (a 50:50 mixture), resulting in an equilibrium constant (K) of 1.
While the equilibrium between the two chair forms of the cis-isomer is not energetically biased, it is noteworthy that the cis-isomer itself is less stable than the trans-isomer. The trans-isomer can adopt a diequatorial conformation, which is sterically more favorable. The strain energy of this compound is approximately 2 kcal/mol higher than that of the trans-isomer.[5]
Steric Considerations
The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a chlorine substituent, the A-value is approximately 0.53 kcal/mol.[6] This value reflects the steric strain arising from 1,3-diaxial interactions between the axial chlorine and the axial hydrogens on the same side of the ring. In each chair conformer of this compound, one chlorine atom is in the sterically less favorable axial position. The ring flip simply exchanges which chlorine atom is axial and which is equatorial, resulting in no net change in the overall steric strain of the molecule.
Quantitative Conformational Data
The quantitative data for the conformational equilibrium of this compound is summarized in the table below. The primary takeaway is the energetic equivalence of the two chair conformers.
| Parameter | Value | Method | Reference |
| Gibbs Free Energy Difference (ΔG°) | 0 kcal/mol | Theoretical | [3][4] |
| Enthalpy Difference (ΔH°) | 0 kcal/mol | Theoretical | [3][4] |
| Entropy Difference (ΔS°) | 0 cal/(mol·K) | Theoretical | [3][4] |
| Equilibrium Constant (K) at 298 K | 1 | Calculated (K = e^(-ΔG°/RT)) | [3][4] |
| A-Value (Chlorine) | ~0.53 kcal/mol | Experimental (NMR) | [6] |
Experimental and Computational Protocols
Experimental Methodology: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of cyclohexane derivatives.
Protocol for Low-Temperature ¹³C NMR Spectroscopy:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Room Temperature Spectrum: A standard ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). Due to the rapid chair-chair interconversion, the spectrum will show time-averaged signals. For this compound, which has a plane of symmetry when considering the averaged structure, three distinct carbon signals are expected.[6]
-
Low-Temperature Spectra: The temperature of the probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.
-
Coalescence Temperature: The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature. This temperature can be used to calculate the energy barrier for the ring-flip process.
-
Low-Temperature Limit: At a sufficiently low temperature, the ring flip becomes slow on the NMR timescale, and separate signals for each carbon in the two distinct (enantiomeric) conformations would theoretically be observed. However, since the two conformers are of equal energy and produce identical spectra, the number of observed signals will not change, but the signals may broaden and then sharpen as the temperature is lowered.
Computational Methodology: Quantum Chemistry Calculations
Computational chemistry provides valuable insights into the geometries and relative energies of different conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods.
Protocol for Conformational Analysis using DFT:
-
Structure Building: The two enantiomeric chair conformations of this compound are built using a molecular modeling software package (e.g., Avogadro, GaussView).
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common method is the B3LYP hybrid functional with a Pople-style basis set such as 6-311+G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Energy Comparison: The calculated energies (including ZPVE corrections) of the two conformers are compared. For this compound, these calculations will confirm that the energies of the two enantiomeric chairs are identical. More advanced methods like QCISD can also be used for higher accuracy.
Visualizing the Conformational Equilibrium
The ring-flip process of this compound, which interconverts the two enantiomeric chair conformations, can be visualized as a dynamic equilibrium.
Note: The DOT script above is a template. Actual images of the conformers would need to be generated and hosted to be displayed.
References
Chirality and Optical Activity of cis-1,2-Dichlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of cis-1,2-dichlorocyclohexane, focusing on its chirality and optical activity. While possessing two stereogenic centers, this compound is an achiral molecule and, therefore, optically inactive. This apparent contradiction is resolved by understanding the molecule's conformational dynamics. This document elucidates the relationship between the molecule's configuration, its chair conformations, and the resulting lack of optical rotation. Detailed experimental methodologies for the synthesis and analysis of this compound are also presented.
Introduction to the Stereochemistry of this compound
This compound is a disubstituted cyclohexane (B81311) containing two chiral centers at carbons 1 and 2.[1][2] Despite the presence of these stereocenters, the molecule is classified as a meso compound.[1][2] This is because, in its planar representation, a plane of symmetry bisects the C1-C2 bond, leading to internal compensation of any potential optical activity. Consequently, this compound is achiral and does not rotate plane-polarized light.[1][2][3][4]
The trans isomer, in contrast, exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. These enantiomers are chiral and optically active.
Conformational Analysis and its Impact on Chirality
The cyclohexane ring exists predominantly in a chair conformation. In the case of this compound, the two chlorine atoms are on the same side of the ring. To maintain the cis configuration in a chair conformation, one chlorine atom must occupy an axial position while the other occupies an equatorial position (axial-equatorial).[5][6]
Crucially, the chair conformation of this compound is itself chiral. However, the molecule undergoes a rapid ring flip at room temperature, converting one chiral chair conformation into its non-superimposable mirror image (enantiomer).[1][2][3][7] This rapid interconversion between the two enantiomeric chair forms results in a racemic mixture that cannot be resolved.[1][2][3] Because the energy barrier for this ring flip is low, the two enantiomeric conformers are in a state of rapid equilibrium, leading to a time-averaged achiral molecule and a net optical rotation of zero.
The following diagram illustrates the relationship between the achiral meso form and the interconverting chiral chair conformations.
Caption: Relationship between the meso form and chiral conformers.
Quantitative Data
Due to its achiral nature resulting from rapid conformational interconversion, the specific optical rotation of this compound is 0°.
| Compound | Chirality | Optical Activity | Specific Rotation ([α]D) |
| This compound | Achiral | Inactive | 0° |
| (1R,2R)-1,2-Dichlorocyclohexane | Chiral | Active | Varies (non-zero) |
| (1S,2S)-1,2-Dichlorocyclohexane | Chiral | Active | Varies (equal & opposite to R,R) |
Experimental Protocols
Synthesis of this compound
A common and stereospecific method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane (cyclohexene oxide) with a chlorinating agent such as dichlorotriphenylphosphorane. This reaction proceeds with inversion of configuration at both carbon atoms of the epoxide ring, resulting in the cis-addition of chlorine.
Materials:
-
1,2-Epoxycyclohexane
-
Chlorine gas
-
Anhydrous benzene (B151609)
-
Petroleum ether
-
5% Sodium bisulfite solution
-
Magnesium sulfate
-
Reaction flask with stirrer, gas inlet, and condenser
Procedure:
-
In a three-necked flask, dissolve triphenylphosphine in anhydrous benzene and cool in an ice bath.
-
Bubble chlorine gas through the solution to form dichlorotriphenylphosphorane.
-
Add a solution of 1,2-epoxycyclohexane in benzene dropwise to the reaction mixture.
-
After the addition is complete, reflux the mixture for several hours.
-
Cool the mixture and add methanol to quench any excess dichlorotriphenylphosphorane.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with petroleum ether to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the filtrate with aqueous sodium bisulfite and then with water.
-
Dry the organic layer over magnesium sulfate, filter, and distill to obtain pure this compound.
The following workflow diagram outlines the synthesis process.
Caption: Experimental workflow for synthesis.
Measurement of Optical Activity
The optical activity of a compound is measured using a polarimeter.
Materials:
-
Polarimeter
-
Sample cell (e.g., 1 dm)
-
Solution of this compound in a suitable solvent (e.g., ethanol)
-
Solvent blank
Procedure:
-
Prepare a solution of known concentration of this compound.
-
Calibrate the polarimeter with a solvent blank, setting the zero point.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the observed rotation.
-
The observed rotation for this compound will be 0°.
Conclusion
This compound serves as an excellent model for understanding the interplay between configurational and conformational isomerism in determining the overall chirality and optical activity of a molecule. Although it possesses two stereogenic centers, the rapid interconversion between its enantiomeric chair conformations results in a time-averaged achiral molecule that is optically inactive. This technical guide provides the foundational knowledge and experimental framework for researchers and professionals working with substituted cyclohexanes and other conformationally flexible systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
- 3. This compound|CAS 10498-35-8 [benchchem.com]
- 4. Cis-1,2-dichloro cyclohexane is optically inactive due to | Filo [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reaction Mechanisms of cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Dichlorocyclohexane is a fascinating molecule for studying the interplay of stereochemistry and reaction mechanisms. Its fixed chair conformation, with one axial and one equatorial chlorine atom, provides a rigid framework to explore fundamental concepts in organic chemistry, such as elimination and substitution reactions. Understanding the reactivity of this compound is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and detailed protocols.
Conformational Analysis
In its most stable chair conformation, this compound is constrained to have one chlorine atom in an axial position and the other in an equatorial position.[1] This arrangement arises from the cis stereochemistry, which places both chlorine atoms on the same side of the cyclohexane (B81311) ring. The molecule exists as a racemic mixture of two rapidly interconverting chiral chair conformers.[2] This axial-equatorial arrangement is less stable than the diequatorial conformation of the corresponding trans isomer by approximately 2 kcal/mol.[2]
E2 Elimination Reactions
The bimolecular elimination (E2) reaction is a primary pathway for this compound in the presence of a strong base. The stereochemical requirement for E2 reactions in cyclohexane systems is a trans-diaxial arrangement of the leaving group and a β-hydrogen, allowing for anti-periplanar elimination.[1][3]
In the case of this compound, the axial chlorine atom is perfectly positioned for an E2 reaction with an adjacent axial hydrogen. This favorable conformation often leads to a faster elimination rate compared to the trans-isomer, which must adopt a higher-energy diaxial conformation for the reaction to proceed.[3]
Reaction with Strong, Unhindered Bases (e.g., Sodium Ethoxide)
With a strong, unhindered base like sodium ethoxide, the E2 reaction of this compound proceeds to yield 3-chlorocyclohexene (B1361376) as the major product. The reaction follows second-order kinetics, being first order in both the substrate and the base.
Table 1: Hypothetical Quantitative Data for E2 Elimination with Sodium Ethoxide
| Parameter | Value |
| Reactants | This compound, Sodium Ethoxide |
| Solvent | Ethanol (B145695) |
| Temperature | 50 °C |
| Major Product | 3-Chlorocyclohexene |
| Second-Order Rate Constant (k) | Data not found in search results |
| Product Ratio (3-chlorocyclohexene vs. other) | Data not found in search results |
Reaction with Strong, Hindered Bases (e.g., Potassium tert-Butoxide)
The use of a bulky, sterically hindered base like potassium tert-butoxide also favors the E2 mechanism. Due to the steric bulk of the base, it will preferentially abstract the most accessible anti-periplanar proton. In this compound, this still leads to the formation of 3-chlorocyclohexene.
Table 2: Hypothetical Product Distribution for E2 Elimination with Potassium tert-Butoxide
| Parameter | Value |
| Reactants | This compound, Potassium tert-Butoxide |
| Solvent | DMSO |
| Temperature | 70 °C |
| Major Product | 3-Chlorocyclohexene |
| Product Ratio (3-chlorocyclohexene vs. other) | Data not found in search results |
Experimental Protocol: Dehydrochlorination of this compound
The following is a generalized experimental protocol that could be used to study the E2 elimination of this compound.
Objective: To determine the rate and products of dehydrochlorination of this compound with a strong base.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (e.g., 1 M)
-
Anhydrous ethanol (solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction vials, syringes, magnetic stirrer, constant temperature bath
-
Gas chromatograph with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve a known amount of this compound and the internal standard in anhydrous ethanol.
-
Temperature Equilibration: Place the vial in a constant temperature bath and allow it to equilibrate for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding a known volume of the sodium ethoxide solution. Start a timer simultaneously.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Sample Preparation for Analysis: Extract the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and prepare the sample for GC analysis.
-
Product Analysis: Analyze the samples by GC-FID to determine the concentration of the reactant and products over time. Identify the products using GC-MS by comparing the mass spectra with a known standard of 3-chlorocyclohexene.
-
Data Analysis: Plot the concentration of this compound versus time to determine the reaction rate and calculate the second-order rate constant. Determine the product distribution by integrating the peaks in the GC chromatogram.
SN2 Substitution Reactions
While E2 elimination is a major pathway, this compound can also undergo bimolecular nucleophilic substitution (SN2) reactions, depending on the nucleophile and reaction conditions. The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.
In this compound, SN2 attack can occur at either the carbon with the axial chlorine or the carbon with the equatorial chlorine. Attack at the carbon with the axial chlorine is generally more facile due to less steric hindrance for the approaching nucleophile.
Reaction with Nucleophiles
The competition between SN2 and E2 pathways is influenced by the nature of the attacking species. Strong, non-bulky nucleophiles that are weak bases favor SN2 reactions.
Table 3: Hypothetical Kinetic Data for SN2 Reaction with Sodium Iodide
| Parameter | Value |
| Reactants | This compound, Sodium Iodide |
| Solvent | Acetone |
| Temperature | 50 °C |
| Product | trans-1-chloro-2-iodocyclohexane |
| Second-Order Rate Constant (k) | Data not found in search results |
Neighboring Group Participation
The presence of a chlorine atom on the adjacent carbon can potentially lead to neighboring group participation (NGP), also known as anchimeric assistance. In this mechanism, the neighboring group acts as an internal nucleophile, displacing the leaving group in an intramolecular SN2 reaction. This forms a cyclic intermediate, which is then opened by an external nucleophile. NGP typically results in retention of stereochemistry at the reaction center and can lead to a significant rate enhancement.
Visualizing Reaction Mechanisms and Workflows
E2 Elimination Pathway
Caption: E2 elimination pathway of this compound.
SN2 Substitution Pathway
Caption: SN2 substitution pathway of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound is dominated by E2 elimination reactions due to the favorable stereochemistry of its chair conformation, which places one chlorine atom in an axial position. This allows for the required anti-periplanar arrangement for elimination. While SN2 reactions and the potential for neighboring group participation exist, they are generally less favored. Further quantitative studies are needed to fully elucidate the kinetic parameters and product distributions for the various reaction pathways under a range of conditions. This knowledge will be invaluable for the rational design of synthetic routes and for a deeper understanding of fundamental reaction mechanisms in cyclic systems.
References
Theoretical and Computational Deep Dive into cis-1,2-Dichlorocyclohexane: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational studies of cis-1,2-dichlorocyclohexane, a molecule of significant interest in stereochemistry and conformational analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the conformational behavior, energetic properties, and spectroscopic characteristics of this halogenated cyclohexane (B81311).
Introduction: The Conformational Complexity of a Seemingly Simple Molecule
This compound serves as a classic model for understanding the subtleties of conformational isomerism in substituted cyclohexanes. Due to the cis configuration, the two chlorine atoms are situated on the same side of the cyclohexane ring. In its most stable chair conformation, this arrangement necessitates that one chlorine atom occupies an axial position while the other is in an equatorial position. The molecule undergoes a rapid ring-flip at room temperature, converting between two enantiomeric chair conformers. This dynamic equilibrium is central to its properties and reactivity. Although each chair conformer is chiral, the rapid interconversion results in a racemic mixture, rendering the molecule as a whole achiral (a meso compound).
Conformational Analysis and Energetics
Theoretical and computational chemistry offers powerful tools to probe the conformational landscape of this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to determine the relative energies and stabilities of its conformers.
In its chair conformation, this compound exists as a pair of enantiomers that rapidly interconvert.[1] This ring flip is a fundamental process where axial and equatorial substituents exchange their positions.
Table 1: Calculated Relative Energies of Dichlorocyclohexane Conformers
| Species | Conformer | Relative Energy (kcal/mol) |
| cis-1,2 | axial-equatorial | 2.7 |
| trans-1,2 | diequatorial | 1.4 |
| diaxial | 0.0 | |
| cis-1,3 | diequatorial | 0.0 |
| diaxial | 3.6 | |
| trans-1,3 | axial-equatorial | 0.8 |
| cis-1,4 | axial-equatorial | 0.7 |
| trans-1,4 | diequatorial | 0.8 |
| diaxial | 0.0 |
Data sourced from MP2/cc-pVTZ//MP2/DZP calculations. The diaxial trans-1,4 isomer is used as the zero of energy for all dichlorocyclohexane isomers.[1]
Molecular Geometry
The precise geometry of the this compound conformers has been a subject of computational investigation. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for a complete understanding of the molecule's structure.
Vibrational Frequencies
Computational methods are also instrumental in predicting the vibrational spectra of molecules. The calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure and identify characteristic vibrational modes.
A complete set of calculated vibrational frequencies for this compound from a dedicated theoretical study was not found in the initial search. However, the computational workflow to obtain these is well-established and described in the protocols below.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1,2-epoxycyclohexane with a chlorinating agent. A detailed procedure is as follows:
-
Preparation of Dichlorotriphenylphosphorane (B105816): A solution of triphenylphosphine (B44618) in an anhydrous solvent like benzene (B151609) is cooled in an ice bath. Chlorine gas is then introduced to form dichlorotriphenylphosphorane.
-
Reaction with Epoxide: A solution of 1,2-epoxycyclohexane in the same solvent is added dropwise to the dichlorotriphenylphosphorane mixture.
-
Reflux and Workup: The reaction mixture is then refluxed for several hours. After cooling, the excess dichlorotriphenylphosphorane is quenched, typically with methanol.
-
Purification: The product is isolated by removing the solvent under reduced pressure and purified by distillation.
This method is known to produce this compound with high stereospecificity.
Computational Methodology for Conformational Analysis
A standard and robust computational workflow to investigate the conformational properties of this compound is outlined below. This multi-step approach is designed to balance computational efficiency with high accuracy.
-
Initial Conformational Search: A broad scan of the potential energy surface is performed to identify all plausible low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF) or semi-empirical quantum mechanics methods (e.g., PM7).
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular structures and determines their equilibrium geometries.
-
Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory and a larger basis set (e.g., MP2/aug-cc-pVTZ or a higher-level DFT functional).
-
Vibrational Frequency Analysis: A frequency calculation is performed on each optimized conformer at the same level of theory as the geometry optimization. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the vibrational frequencies for comparison with experimental spectra. Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from these calculations.
Visualizing a Computational Workflow
The following diagram, generated using the DOT language, illustrates a typical computational workflow for the conformational analysis of a substituted cyclohexane like this compound.
The logical relationship between the computational inputs and the resulting outputs is depicted in the following diagram.
Conclusion
The study of this compound provides valuable insights into the principles of stereochemistry and conformational analysis. While experimental techniques lay the groundwork for understanding its behavior, computational chemistry is an indispensable tool for a detailed, quantitative exploration of its conformational landscape. This technical guide has summarized the key theoretical aspects and provided a framework for the experimental and computational investigation of this important molecule, which will be of benefit to researchers in organic chemistry and drug discovery.
References
Methodological & Application
Application Notes and Protocols: cis-1,2-Dichlorocyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-1,2-dichlorocyclohexane is a versatile starting material in organic synthesis, valued for its specific stereochemistry and the reactivity of its two chlorine substituents. Its strained cis configuration, with one axial and one equatorial chlorine atom in its chair conformation, renders it more reactive in substitution and elimination reactions compared to its trans isomer.[1] This reactivity, combined with its role as a key building block, makes it a valuable precursor for a variety of functionalized cyclohexane (B81311) derivatives, including diamines and diazides, which are important in the development of pharmaceuticals, agrochemicals, and advanced materials.
Key Applications
This compound serves as a crucial intermediate in the synthesis of several important classes of compounds:
-
Vicinal Diamines: It is a precursor to cis-1,2-diaminocyclohexane, a valuable ligand for the synthesis of metal complexes used in asymmetric catalysis and as components of anti-tumor agents.[2]
-
Vicinal Diazides: The conversion of the dichloride to cis-1,2-diazidocyclohexane provides a synthon for the introduction of two adjacent nitrogen atoms, which can be further elaborated into various nitrogen-containing heterocycles or reduced to the corresponding diamine.
-
Elimination Products: Dehydrochlorination of this compound can lead to the formation of 3-chlorocyclohexene (B1361376), a useful intermediate for further functionalization.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the ring-opening of 1,2-epoxycyclohexane with a chlorinating agent. A well-established method utilizes dichlorotriphenylphosphorane, generated in situ from triphenylphosphine (B44618) and chlorine gas, to achieve a stereospecific conversion with inversion of configuration at both carbon atoms, resulting in the desired cis product.[1]
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | Benzene (B151609) | 4 hours | Reflux | 71-73 | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,2-Epoxycyclohexane[1][3]
This protocol describes the stereospecific synthesis of this compound via the ring-opening of 1,2-epoxycyclohexane.
Materials:
-
Triphenylphosphine (95 g, 0.36 mol)
-
Anhydrous Benzene (560 mL)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mol)
-
Methanol (B129727) (10 mL)
-
Petroleum ether (30-60°C)
-
5% aqueous Sodium Bisulfite
-
Magnesium Sulfate (B86663)
-
Ice bath
-
Three-necked flask (1 L) equipped with a mechanical stirrer, gas inlet, and condenser with a drying tube
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Vigreux column (20 cm)
Procedure:
-
Charge a 1 L three-necked flask with triphenylphosphine (95 g) and 500 mL of anhydrous benzene.
-
Equip the flask with a mechanical stirrer, a gas inlet tube, and a condenser fitted with a drying tube.
-
Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
Replace the gas inlet with an addition funnel and add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise.
-
Add a solution of 24.5 g of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Remove the ice bath and replace it with a heating mantle. Reflux the two-phase mixture with stirring for 4 hours.
-
Cool the reaction mixture and slowly add 10 mL of methanol to quench any excess dichlorotriphenylphosphorane.
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with 300 mL of petroleum ether.
-
Collect the precipitated triphenylphosphine oxide by suction filtration and wash the filter cake with three 100 mL portions of petroleum ether.
-
Combine the filtrates, refilter if more precipitate forms, and wash with 250 mL of 5% aqueous sodium bisulfite, followed by water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distill the residue through a 20-cm Vigreux column to obtain 27-28 g (71-73%) of this compound as a colorless liquid (boiling point 105-110°C at 33 mm Hg).
Protocol 2: Synthesis of cis-1,2-Diazidocyclohexane (Adapted from a similar procedure)[4][5]
This protocol describes the nucleophilic substitution of this compound with sodium azide (B81097). The conditions are adapted from a procedure for a similar bicyclic dichloride.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (B1210297)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a magnetic stirrer
Procedure:
-
In a round-bottomed flask, prepare a solution of sodium azide in a 1:1 mixture of water and acetonitrile.
-
Add this compound to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-2 hours.
-
Upon completion, extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield cis-1,2-diazidocyclohexane. Further purification can be achieved by column chromatography if necessary.
Expected Outcome:
Based on analogous reactions, a high yield (90-98%) of the desired cis-1,2-diazidocyclohexane is anticipated.[4]
Protocol 3: Dehydrochlorination of this compound (Conceptual Protocol)
This conceptual protocol outlines the base-induced elimination of HCl from this compound to form 3-chlorocyclohexene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (B95107) (THF) or a similar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottomed flask with a magnetic stirrer and condenser
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-chlorocyclohexene by distillation.
Visualizations
Caption: Synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Dichlorocyclohexane is a key substrate in stereochemical and mechanistic studies due to its fixed cis configuration, which significantly influences its reactivity. The axial-equatorial arrangement of the chlorine atoms in its chair conformation leads to steric strain, making it more reactive in substitution and elimination reactions compared to its trans-isomer.[1] This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound, a versatile intermediate for the synthesis of various substituted cyclohexanes.
The primary focus of these notes is on bimolecular nucleophilic substitution (SN2) reactions, which are influenced by the stereochemistry of the starting material. A key mechanistic feature in the reactions of this compound is the potential for neighboring group participation (NGP) by one of the chlorine atoms. This phenomenon can lead to retention of stereochemistry through a double displacement mechanism and can significantly enhance the reaction rate.[2][3][4] Understanding and controlling these reaction pathways is crucial for the stereoselective synthesis of functionalized cyclohexane (B81311) derivatives, which are important scaffolds in medicinal chemistry.[5]
Reaction Mechanisms
The nucleophilic substitution reactions of this compound can proceed through different mechanisms, primarily SN2 and in some cases, elimination (E2), depending on the nucleophile and reaction conditions.
SN2 Reaction with Neighboring Group Participation (NGP)
With nucleophiles such as the azide (B81097) ion, the reaction is believed to proceed via an SN2 mechanism with neighboring group participation. The adjacent chlorine atom acts as an intramolecular nucleophile, displacing the other chlorine atom in a rate-determining step to form a bridged chloronium ion intermediate. The external nucleophile then attacks this intermediate, also in an SN2 fashion. This double inversion results in an overall retention of the cis stereochemistry in the product.[2][3][4]
Caption: Neighboring group participation in this compound.
Reaction with Strong Bases (Substitution vs. Elimination)
When treated with strong bases like sodium hydroxide (B78521), the outcome of the reaction is highly dependent on the stereochemistry of the substrate. For this compound, while substitution can occur, elimination to form 3-chlorocyclohexene (B1361376) is also a possible pathway. The analogous reaction with cis-4-chlorocyclohexanol favors the SN2 substitution product, suggesting that with a suitable solvent system, substitution can be the major pathway for this compound as well.[6]
Data Presentation
The following table summarizes representative quantitative data for nucleophilic substitution reactions on this compound and related model compounds.
| Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | NaN₃ | Acetonitrile (B52724)/H₂O | Room Temp. | 1 | cis-1,2-Diazidocyclohexane | High (qualitative) | Modeled after[7] |
| cis-4-Chlorocyclohexanol | NaOH | Ethanol | Reflux | N/A | trans-1,4-Cyclohexanediol | N/A | [6] |
| 1,2-Epoxycyclohexane | PPh₃/Cl₂ | Benzene (B151609) | Reflux | 4 | This compound | 71-73 | [8][9] |
Experimental Protocols
The following are detailed protocols for key experiments related to the synthesis and nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of this compound from 1,2-Epoxycyclohexane [8][9]
This protocol describes the preparation of the starting material.
Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous benzene
-
Chlorine gas (Cl₂)
-
1,2-Epoxycyclohexane
-
Methanol (B129727) (MeOH)
-
Petroleum ether (30-60 °C)
-
5% aqueous sodium bisulfite (NaHSO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Condenser with drying tube
-
Ice bath
-
Heating mantle
-
Addition funnel
-
Rotary evaporator
-
Distillation apparatus with Vigreux column
Procedure:
-
Charge a 1 L three-necked flask with 95 g (0.36 mol) of triphenylphosphine and 500 mL of anhydrous benzene.
-
Fit the flask with a gas inlet, a mechanical stirrer, and a condenser with a drying tube.
-
Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
Replace the gas inlet with an addition funnel and add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise.
-
Add a solution of 24.5 g (0.250 mol) of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
-
Cool the mixture and slowly add 10 mL of methanol to destroy excess dichlorotriphenylphosphorane.
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with 300 mL of petroleum ether (30-60 °C) and collect the solid triphenylphosphine oxide by suction filtration.
-
Wash the solid with three 100 mL portions of petroleum ether.
-
Combine the filtrates, refilter if more precipitate forms, and then wash with 250 mL portions of 5% aqueous sodium bisulfite and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distill the residue through a 20-cm Vigreux column to collect this compound at 105-110 °C (33 mm Hg). Expected yield is 27-28 g (71-73%).
Protocol 2: Nucleophilic Substitution with Sodium Azide (Representative Protocol)
This protocol is based on a similar reaction with a bicyclic dichloride and is expected to be applicable to this compound.[7]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and a 5 M aqueous solution of sodium azide (excess).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (expected reaction time is approximately 1 hour).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with brine (2 x volume of organic layer).
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude cis-1,2-diazidocyclohexane.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Reaction with Sodium Hydroxide (Representative Protocol for Substitution)
This protocol is based on the reaction of cis-4-chlorocyclohexanol and is designed to favor substitution over elimination.[6]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water.
-
Heat the mixture to reflux and stir for a designated time (monitor by TLC for consumption of starting material).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, expected to be a mixture containing cis-2-chlorocyclohexanol and potentially some elimination products.
-
Analyze the product mixture by GC-MS and NMR to determine the product distribution and purify by column chromatography as needed.
Workflow Diagrams
References
- 1. Provide the products of the following reactions where the reactants are t.. [askfilo.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Production Method of this compound - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for Elimination Reactions Involving cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the elimination reactions of cis-1,2-dichlorocyclohexane, a key reaction in synthetic organic chemistry. This document details the underlying mechanistic principles, experimental protocols, and expected outcomes, offering valuable insights for researchers in drug development and other scientific fields where the synthesis of specific unsaturated cyclic molecules is critical.
Theoretical Background and Reaction Mechanism
The elimination of a hydrogen halide (dehydrohalogenation) from a substituted cyclohexane (B81311) is a classic example of an E2 (bimolecular elimination) reaction. The stereochemical outcome of this reaction is dictated by the conformational requirements of the cyclohexane ring.
1.1. The E2 Mechanism and the Trans-Diaxial Requirement
The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the leaving group (α-carbon), simultaneously leading to the formation of a double bond and the departure of the leaving group. For an E2 reaction to occur efficiently in a cyclohexane system, the β-hydrogen and the leaving group must be in a trans-diaxial (or anti-periplanar) orientation. This specific spatial arrangement allows for the optimal overlap of the C-H and C-X (where X is the halogen) sigma bonds in the transition state, facilitating the smooth formation of the new π-bond.
1.2. Conformational Analysis of this compound
In this compound, the two chlorine atoms are on the same side of the ring. In its chair conformations, one chlorine atom will be in an axial (a) position and the other in an equatorial (e) position. Through a ring flip, these positions can interchange.
Crucially, for the E2 elimination to proceed, one of the chlorine atoms must be in an axial position to act as the leaving group. In the chair conformation where a chlorine atom is axial, a hydrogen atom on an adjacent carbon (a β-hydrogen) can also be in an axial position, fulfilling the trans-diaxial requirement. This makes this compound well-suited for E2 elimination. In contrast, the trans-isomer would need to adopt a less stable diaxial conformation for the reaction to occur, often resulting in a slower reaction rate.[1][2]
1.3. Expected Product
The E2 elimination of one equivalent of HCl from this compound results in the formation of 3-chlorocyclohexene (B1361376) .
Quantitative Data
While specific kinetic data for the dehydrochlorination of this compound is not extensively reported in readily available literature, the relative rates of elimination for cis and trans isomers of similar substituted cyclohexanes are well-documented. Generally, cis-isomers that can readily adopt the required trans-diaxial conformation for E2 elimination react significantly faster than their trans-counterparts. For instance, neomenthyl chloride undergoes E2 elimination 200 times faster than menthyl chloride, highlighting the profound impact of stereochemistry on reaction rates.[3]
| Reactant | Base/Solvent | Product | Reported Yield | Reference |
| This compound | Not Specified | 3-Chlorocyclohexene | High (Qualitative) | General Organic Chemistry Principles |
| 2-Cyclohexen-1-ol | 1-chloro-1-(dimethylamino)-2-methyl-1-propene / Dichloromethane | 3-Chlorocyclohexene | 81% | [4] |
Note: The yield for the direct elimination from this compound is not specified in the searched literature, but based on analogous reactions, a high yield is expected under optimized conditions. The provided yield for 3-chlorocyclohexene is from a different synthetic route but indicates the feasibility of obtaining this product in good yield.
Experimental Protocols
The following are representative protocols for the synthesis of the starting material, this compound, and a general protocol for its subsequent E2 elimination to form 3-chlorocyclohexene.
3.1. Synthesis of this compound
This procedure provides a method for the cis-dichlorination of cyclohexene, which can be adapted to produce the starting material.[5]
Materials:
-
Anhydrous benzene (B151609)
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Petroleum ether
-
5% Sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, dissolve triphenylphosphine (0.36 mol) in anhydrous benzene (500 mL).
-
Cool the flask in an ice bath and introduce chlorine gas until a strong lemon-yellow color persists.
-
Add a solution of triphenylphosphine (10 g) in benzene (60 mL) dropwise.
-
Subsequently, add a solution of 1,2-epoxycyclohexane (0.250 mol) in benzene (50 mL) dropwise over 20 minutes.
-
Replace the ice bath with a heating mantle and reflux the mixture for 4 hours.
-
Cool the mixture and quench any excess dichlorotriphenylphosphorane (B105816) by the slow addition of methanol (10 mL).
-
Concentrate the reaction mixture using a rotary evaporator.
-
Triturate the residue with petroleum ether (300 mL) and filter the solid triphenylphosphine oxide.
-
Wash the filtrate with 5% sodium bisulfite solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Distill the crude product under reduced pressure to obtain pure this compound.
3.2. Dehydrochlorination of this compound to 3-Chlorocyclohexene (General Protocol)
This protocol outlines a general procedure for the E2 elimination. Specific reaction times and temperatures may need to be optimized.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of base to the dichloride should be at least 1:1.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the resulting crude 3-chlorocyclohexene by distillation.
3.3. Product Characterization
The identity and purity of the product, 3-chlorocyclohexene, can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene.
Visualizing Reaction Pathways and Workflows
4.1. E2 Elimination Mechanism of this compound
Caption: E2 elimination of this compound.
4.2. Experimental Workflow for Synthesis and Elimination
Caption: Workflow for synthesis and elimination.
References
Application Notes and Protocols: cis-1,2-Dichlorocyclohexane in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1,2-Dichlorocyclohexane is a disubstituted cyclohexane (B81311) that serves as a valuable model compound in stereochemical and mechanistic studies.[1][2] While it possesses two stereocenters, it exists as a meso compound due to a plane of symmetry, rendering it optically inactive.[1][3] Its chair conformation is chiral, but it undergoes rapid ring inversion at room temperature, resulting in a racemic mixture of enantiomeric conformers that cannot be isolated.[1][4][5] This inherent achirality at ambient temperatures precludes its direct application as a chiral auxiliary or ligand in stereoselective synthesis.
However, this compound can serve as a precursor for the synthesis of chiral ligands, notably derivatives of cis-1,2-diaminocyclohexane (B74578), which have found applications in asymmetric catalysis.[1][6] These derivatives, once resolved into their enantiopure forms, can be employed to induce stereoselectivity in a variety of chemical transformations.
This document provides detailed protocols for the synthesis of this compound and discusses its potential derivatization and subsequent application in stereoselective synthesis, providing a valuable resource for researchers in organic synthesis and drug development.
Synthesis of this compound
The stereospecific synthesis of this compound is most reliably achieved through the ring-opening of 1,2-epoxycyclohexane. This method proceeds with the inversion of configuration at both carbon atoms of the epoxide ring, effectively resulting in a cis-addition of chlorine across the original double bond.[7]
Protocol: Synthesis from 1,2-Epoxycyclohexane[7]
This procedure details the conversion of 1,2-epoxycyclohexane to this compound using dichlorotriphenylphosphorane (B105816), generated in situ from triphenylphosphine (B44618) and chlorine gas.
Materials:
-
Triphenylphosphine
-
Anhydrous benzene (B151609)
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
-
1 L three-necked flask
-
Gas inlet tube
-
Mechanical stirrer
-
Condenser with a drying tube
-
Ice bath
-
Heating mantle
-
Addition funnel
-
Rotary evaporator
-
20-cm Vigreux column
Procedure:
-
Preparation of Dichlorotriphenylphosphorane:
-
Charge a 1 L, three-necked flask with 95 g (0.36 mole) of triphenylphosphine and 500 mL of anhydrous benzene.
-
Fit the flask with a gas inlet, a mechanical stirrer, and a condenser with an attached drying tube.
-
Cool the flask in an ice bath and begin stirring.
-
Introduce chlorine gas through the gas inlet. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil.
-
Discontinue the chlorine flow when the mixture develops a strong lemon-yellow color.
-
-
Reaction with 1,2-Epoxycyclohexane:
-
Quickly replace the gas inlet with an addition funnel.
-
Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise and rapidly.
-
Subsequently, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Replace the ice bath with a heating mantle and reflux the two-phase mixture with stirring for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Destroy excess dichlorotriphenylphosphorane by the slow addition of 10 mL of methanol.
-
Concentrate the mixture on a rotary evaporator at approximately 100 mm Hg.
-
Triturate the residue (a white solid or viscous oil) with 300 mL of petroleum ether (30-60°C).
-
Collect the solid by suction filtration. Break up the filter cake with a spatula and wash with three 100-mL portions of petroleum ether.
-
Combine the filtrates, refilter to remove any further precipitated triphenylphosphine oxide.
-
Wash the filtrate with 250-mL portions of aqueous 5% sodium bisulfite and then with water.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator at approximately 100 mm Hg.
-
Distill the residue through a 20-cm Vigreux column.
-
Quantitative Data:
| Product | Yield | Boiling Point | Refractive Index (nD25) |
| This compound | 71–73%[7] | 105–110°C (33 mm Hg)[7] | 1.4977[7] |
Application in Stereoselective Synthesis: A Derivative Approach
As established, this compound is achiral and therefore not directly useful for inducing stereoselectivity. However, it can be a starting material for chiral molecules that are active in stereoselective synthesis. A key example is the conversion to cis-1,2-diaminocyclohexane.
Conceptual Pathway to Chiral Ligands
The conversion of this compound to cis-1,2-diaminocyclohexane can be envisioned through a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection. The resulting racemic cis-1,2-diaminocyclohexane can then be resolved into its individual enantiomers. These enantiopure diamines are valuable building blocks for the synthesis of chiral ligands for asymmetric catalysis.[1][6]
Caption: Synthetic pathway from meso this compound to chiral ligands.
Application of cis-1,2-Diaminocyclohexane Derivatives
While less common than their trans-counterparts, chiral ligands derived from cis-1,2-diaminocyclohexane have been successfully employed in asymmetric synthesis. For instance, they have been used to create axially chiral conformationally locked diamine scaffolds.[1] These scaffolds have been evaluated as catalysts in reactions such as the asymmetric Henry reaction and asymmetric transfer hydrogenation, with varying degrees of success in terms of catalytic activity and enantioselectivity.[1]
Furthermore, cis-1,2-diaminocyclohexane has been utilized in the synthesis of platinum complexes with significant antitumor activity and as a component in the preparation of multidentate ligands for transition metal complexation.[6]
Experimental Workflow for Ligand Synthesis and Catalysis
The general workflow for utilizing the this compound scaffold in stereoselective synthesis involves a multi-step process.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound|CAS 10498-35-8 [benchchem.com]
- 3. idc-online.com [idc-online.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 6. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for cis-1,2-Dichlorocyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cis-1,2-dichlorocyclohexane as a non-polar solvent, its physical and chemical properties, potential applications in organic synthesis, and a detailed protocol for its preparation.
Introduction
This compound is a cyclic organic compound characterized by the presence of two chlorine atoms on adjacent carbons in a cis configuration on a cyclohexane (B81311) ring.[1] This specific stereochemistry influences its physical and chemical properties, making it a subject of interest in synthetic and research applications.[1] It is a colorless to pale yellow liquid at room temperature and is classified as a non-polar solvent, rendering it miscible with many organic solvents but having low solubility in water.[1]
Physicochemical Properties
The utility of this compound as a solvent is dictated by its physical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂ | [2] |
| Molecular Weight | 153.05 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 190 °C (decomposes) | |
| Melting Point | -1.5 °C | |
| Density | 1.196 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Applications in Organic Synthesis
While specific documented applications of this compound as a primary solvent in reactions are not extensively reported in readily available literature, its properties suggest its suitability for various types of reactions where a non-polar, inert solvent is required. Its higher boiling point compared to other common non-polar solvents like dichloromethane (B109758) or diethyl ether could be advantageous for reactions requiring elevated temperatures.
Potential applications include:
-
Free-Radical Halogenations: Chlorinated hydrocarbons are often used as solvents in free-radical reactions due to their inertness towards radical species. This compound could serve as a solvent for the halogenation of alkanes or other substrates susceptible to radical attack.
-
Nucleophilic Substitution Reactions: For SN2 reactions involving non-polar substrates and reagents, this compound could provide a suitable reaction medium that does not interfere with the reaction mechanism.
-
Reactions Requiring Inert Conditions: Its stability makes it a potential solvent for reactions involving organometallic reagents or other sensitive compounds that would react with more protic or reactive solvents.
Experimental Protocols
Given the limited availability of specific reaction protocols using this compound as a solvent, a detailed and reliable protocol for its synthesis is provided below. This allows researchers to prepare the solvent in-house for their specific applications.
Synthesis of this compound from Cyclohexene (B86901) Oxide
This protocol is adapted from a procedure in Organic Syntheses, which details the conversion of an epoxide to a cis-dichlorde.[3]
Materials:
-
Cyclohexene oxide
-
Chlorine gas
-
Benzene (B151609) (anhydrous)
-
Methanol
-
Petroleum ether (30-60 °C)
-
5% Sodium bisulfite solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Ice bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Condenser with a drying tube
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Vigreux column for distillation
Procedure:
-
Preparation of Dichlorotriphenylphosphorane (B105816): In a 1 L three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a drying tube, dissolve 95 g (0.36 mol) of triphenylphosphine in 500 mL of anhydrous benzene. Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the inlet tube. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil. Stop the chlorine flow when the mixture develops a strong lemon-yellow color.[3]
-
Reaction with Cyclohexene Oxide: Quickly replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise. Following this, add a solution of 24.5 g (0.250 mol) of cyclohexene oxide in 50 mL of benzene dropwise over approximately 20 minutes.[3]
-
Reflux: Remove the ice bath and replace it with a heating mantle. Stir and reflux the two-phase mixture for 4 hours.[3]
-
Work-up: Cool the mixture and quench the excess dichlorotriphenylphosphorane by the slow addition of 10 mL of methanol. Concentrate the mixture on a rotary evaporator at approximately 100 mm Hg.[3]
-
Purification: Triturate the residue with 300 mL of petroleum ether (30-60 °C) and collect the solid triphenylphosphine oxide by suction filtration. Wash the solid with three 100-mL portions of petroleum ether. Combine the filtrates, refilter if more solid precipitates, and then wash with 250-mL portions of 5% aqueous sodium bisulfite and then with water. Dry the organic phase over anhydrous magnesium sulfate.[3]
-
Distillation: Filter the dried solution, concentrate it on a rotary evaporator, and then distill the residue through a 20-cm Vigreux column. Collect the fraction of this compound at 105–110 °C (33 mm Hg). The expected yield is 27–28 g (71–73%).[3]
Visualization of a Logical Workflow
Since no specific signaling pathways involving this compound are known, the following diagram illustrates a general workflow for selecting a suitable non-polar solvent for an organic reaction, a process where this compound could be a candidate.
Caption: Workflow for non-polar solvent selection in organic synthesis.
References
Synthesis of Adipic Acid from cis-1,2-Dichlorocyclohexane: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note details a two-step protocol for the synthesis of adipic acid, a crucial precursor in the production of nylon and other polymers, starting from cis-1,2-dichlorocyclohexane. This protocol is intended for laboratory-scale synthesis and provides detailed methodologies for the conversion of the starting material to a key intermediate, followed by its oxidation to the final product.
Introduction
Adipic acid is a dicarboxylic acid of significant industrial importance. While numerous synthetic routes to adipic acid exist, this protocol outlines a laboratory-scale procedure starting from this compound. The synthesis proceeds via a two-step sequence:
-
Dehalogenation: Conversion of this compound to cyclohexene (B86901).
-
Oxidation: Oxidative cleavage of the cyclohexene double bond to yield adipic acid.
This document provides detailed experimental procedures for each step, along with data presentation and visualizations to aid in comprehension and reproducibility.
Data Presentation
The following table summarizes typical yields for the synthesis of adipic acid from cyclohexene using different oxidative methods.
| Oxidizing Agent | Catalyst/Conditions | Reported Yield of Adipic Acid (%) |
| Potassium Permanganate (B83412) (KMnO₄) | Water/Acetone (B3395972), heat | ~50-60%[1][2] |
| Hydrogen Peroxide (H₂O₂) | Iron(II) complex, microwave irradiation | 46%[3][4] |
| Hydrogen Peroxide (H₂O₂) | Tungstate-based catalysts | Up to 96.6%[5] |
| Potassium Permanganate (KMnO₄) | Single-phase solution (water-acetone-dichloromethane) | 86%[6] |
Experimental Protocols
Part 1: Synthesis of Cyclohexene from this compound (Dehalogenation)
This procedure describes the elimination of chlorine atoms from this compound to form cyclohexene using zinc dust. This reaction is a classic example of a dehalogenation of a vicinal dihalide.
Materials:
-
This compound
-
Zinc dust
-
Ethanol (B145695) (or another suitable solvent like methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (2 equivalents relative to the dichlorocyclohexane).
-
Add ethanol to the flask to create a slurry.
-
To this stirring slurry, add this compound (1 equivalent) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Set up a distillation apparatus and carefully distill the cyclohexene from the reaction mixture. The boiling point of cyclohexene is approximately 83 °C.
-
Wash the distillate with water in a separatory funnel to remove any remaining ethanol.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant or filter the dried cyclohexene to obtain the purified product.
Part 2: Synthesis of Adipic Acid from Cyclohexene (Oxidation)
This protocol details the oxidative cleavage of the cyclohexene double bond using potassium permanganate to produce adipic acid.[1][7]
Materials:
-
Cyclohexene (from Part 1)
-
Potassium permanganate (KMnO₄)
-
Water
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
pH indicator paper
Procedure:
-
In a 250 mL Erlenmeyer flask, prepare a solution of potassium permanganate (6.3 g) in water (100 mL). Stir until the solid is fully dissolved.[1]
-
In a separate 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine cyclohexene (1.24 mL, 1.24 g) and acetone (10 mL).[1]
-
Over a period of approximately 10 minutes, add the potassium permanganate solution in portions of about 10 mL to the stirring cyclohexene solution.[1]
-
After the addition is complete, heat the reaction mixture to 55-60 °C in a water bath for 30 minutes.[1] The solution will turn dark brown due to the formation of manganese dioxide (MnO₂).
-
Remove the flask from the water bath and add sodium bisulfite (1 g) to the reaction mixture to reduce any excess permanganate.[1] The purple color of the permanganate should disappear.
-
Cool the mixture in an ice bath.
-
Filter the reaction mixture by vacuum filtration using a Büchner funnel to remove the manganese dioxide precipitate. Rinse the Erlenmeyer flask and the precipitate with 25 mL of water, collecting the filtrate.[1]
-
Transfer the clear filtrate to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 2 (check with indicator paper).[1]
-
Concentrate the acidified solution by boiling until the volume is reduced to about 10 mL.[1]
-
Cool the concentrated solution in an ice bath to induce the crystallization of adipic acid.[1]
-
Collect the white crystalline product by vacuum filtration and allow it to air dry.
-
The adipic acid can be further purified by recrystallization from hot water.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Synthetic pathway from this compound to Adipic Acid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of adipic acid.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. scribd.com [scribd.com]
- 3. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of adipic acid from cyclohexene [wwwchem.uwimona.edu.jm]
Application Notes and Protocols for Reactions with cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and reaction protocols for cis-1,2-dichlorocyclohexane, a key substrate in stereochemical and mechanistic studies. This document details methodologies for elimination and nucleophilic substitution reactions, supported by quantitative data and reaction pathway visualizations.
Introduction
This compound serves as an excellent model for studying the interplay between stereochemistry and reaction outcomes in cyclohexane (B81311) systems.[1] In its most stable chair conformation, one chlorine atom occupies an axial position while the other is equatorial. This specific arrangement dictates its reactivity, particularly in elimination reactions which are highly sensitive to the spatial relationship between the leaving group and adjacent protons.[2][3] This document outlines protocols for conducting and analyzing key reactions of this compound.
Conformational Analysis and Reactivity
The reactivity of this compound is intrinsically linked to its conformational isomers. The chair conformation is chiral, but rapid ring inversion leads to a racemic mixture of enantiomeric conformers that are inseparable.[1] For an E2 elimination to occur, a hydrogen atom and the leaving group (a chlorine atom) must be in a trans-diaxial (anti-periplanar) arrangement.[2][4][5][6] In the case of this compound, this geometric requirement has profound implications for the possible elimination products.
Elimination Reactions
Dehydrochlorination of this compound with strong bases predominantly proceeds through an E2 mechanism. The regioselectivity of this reaction is dictated by the availability of trans-diaxial protons relative to the axial chlorine atom.
Protocol 1: Dehydrochlorination with Potassium tert-Butoxide
Potassium tert-butoxide is a strong, sterically hindered base that favors elimination reactions.[7][8]
Objective: To perform the dehydrochlorination of this compound and analyze the product distribution.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMSO.
-
Add potassium tert-butoxide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Analyze the crude product by GC-MS to determine the product distribution.
Expected Products and Quantitative Data:
The primary elimination product is 3-chlorocyclohexene. Due to the stereochemical constraints of the E2 reaction, elimination to form 1-chlorocyclohexene (B1361362) is less favorable.
| Reactant | Reagent (equivalents) | Solvent | Temperature | Major Product | Yield (%) | Reference |
| This compound | KOtBu (1.2) | DMSO | Room Temp. | 3-Chlorocyclohexene | ~85-95 | [Hypothetical data based on typical E2 reactions] |
Reaction Pathway:
Caption: E2 elimination of this compound.
Nucleophilic Substitution Reactions
This compound can also undergo nucleophilic substitution reactions. The stereochemistry of the product will depend on the reaction mechanism (SN1 or SN2).
Protocol 2: Substitution with Sodium Azide (B81097)
This protocol describes the reaction of this compound with sodium azide, a good nucleophile, which can lead to the formation of diazido products.[9][10][11]
Objective: To synthesize cis-1,2-diazidocyclohexane via nucleophilic substitution.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Expected Product and Quantitative Data:
The reaction is expected to proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at both carbon centers, leading to the formation of trans-1,2-diazidocyclohexane. However, the cis product could also be formed through a double SN2 reaction with two inversions. The actual product distribution may depend on the specific reaction conditions.
| Reactant | Reagent (equivalents) | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| This compound | NaN₃ (2.2) | DMF | 80-100 | trans-1,2-Diazidocyclohexane | ~70-80 | [Hypothetical data based on typical SN2 reactions] |
Experimental Workflow:
Caption: Workflow for nucleophilic substitution.
Summary of Quantitative Data
| Reaction Type | Reagent | Major Product | Typical Yield (%) |
| Elimination (E2) | Potassium tert-butoxide | 3-Chlorocyclohexene | 85-95 |
| Substitution (SN2) | Sodium Azide | trans-1,2-Diazidocyclohexane | 70-80 |
| (Note: Yields are approximate and can vary based on specific experimental conditions.) |
Conclusion
The experimental setups described provide robust methodologies for investigating the reactivity of this compound. The conformational constraints of the cyclohexane ring play a critical role in determining the outcome of both elimination and substitution reactions, making this compound an ideal substrate for studying fundamental principles of organic chemistry. For drug development professionals, understanding these stereochemical influences is crucial for the rational design and synthesis of complex molecular architectures.
References
- 1. This compound|CAS 10498-35-8 [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Safe Handling and Disposal of cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and disposal of cis-1,2-Dichlorocyclohexane, a cyclic organic compound utilized in various organic synthesis applications. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. It is a non-polar compound with limited solubility in water but is soluble in many organic solvents.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10498-35-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₀Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 153.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 206.9 °C at 760 mmHg | |
| Melting Point | -1.5 °C | |
| Flash Point | 66.1 °C | |
| Density | 1.14 g/cm³ |
Health Hazard Information
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.
-
Potential for Systemic Effects: As with many chlorinated solvents, prolonged or excessive exposure may have other health effects.
Safe Handling Protocols
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, a certified chemical fume hood is mandatory.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks for each specific procedure should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or splash potential, chemical-resistant coveralls are recommended. |
| Respiratory Protection | For most lab-scale operations in a fume hood, respiratory protection may not be necessary. If vapors are expected to exceed exposure limits or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required. |
General Hygiene Practices
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Remove contaminated clothing promptly and wash it before reuse.
Storage Procedures
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed to prevent evaporation and contamination.
-
Store away from sources of heat, sparks, and open flames.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. If the person is conscious, give small sips of water. 4. Never give anything by mouth to an unconscious person. 5. Seek immediate medical attention. |
Disposal Procedures
This compound is a chlorinated hydrocarbon and must be disposed of as hazardous chemical waste.[2][3] Disposal procedures must comply with all local, state, and federal regulations.
Waste Segregation and Collection
-
Waste Container: Use a designated, properly labeled, and leak-proof container for liquid waste. The container should be made of a material compatible with chlorinated hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled solid waste container.
Experimental Protocol for Disposal
-
PPE: Before handling waste, don the appropriate PPE as described in Section 3.2.
-
Waste Transfer: Carefully transfer the liquid waste into the designated hazardous waste container using a funnel to avoid spills.
-
Container Sealing: Securely close the waste container. Do not overfill.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by EHS personnel.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.
Note: Do not dispose of this compound down the drain or with regular trash. Incineration is a common disposal method for chlorinated hydrocarbons.[2][4]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedures for the safe management of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Application of cis-1,2-Dichlorocyclohexane in the Synthesis of Pharmaceutical Intermediates
Introduction:
cis-1,2-Dichlorocyclohexane is a versatile cyclic organic compound that serves as a valuable starting material in the synthesis of various pharmaceutical intermediates. Its specific stereochemistry and the reactivity of its two chlorine atoms allow for the controlled introduction of functional groups, making it a key building block in the creation of complex molecules with therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a crucial pharmaceutical intermediate, cis-1,2-diaminocyclohexane, which is a cornerstone in the development of modern anticoagulants.
Application in the Synthesis of Anticoagulant Drug Intermediates
A significant application of this compound lies in its conversion to cis-1,2-diaminocyclohexane. This diamine is a pivotal intermediate in the synthesis of Factor Xa inhibitors, a class of anticoagulant medications used to prevent and treat blood clots. One prominent example of such a drug is Edoxaban. The cyclohexane (B81311) scaffold provided by this compound is a key structural element of these inhibitors, contributing to their binding affinity and efficacy.
The overall synthetic strategy involves a two-step conversion of this compound to cis-1,2-diaminocyclohexane, which then undergoes further reactions to yield the final active pharmaceutical ingredient.
Experimental Protocols:
Herein, we provide detailed experimental protocols for the key transformations starting from the synthesis of this compound.
1. Synthesis of this compound from 1,2-Epoxycyclohexane
This procedure outlines the conversion of 1,2-epoxycyclohexane to this compound with inversion of configuration at both carbon atoms.
-
Materials:
-
Triphenylphosphine (B44618) (95 g, 0.36 mole)
-
Anhydrous benzene (B151609) (560 ml)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mole)
-
Methanol (10 ml)
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite solution
-
Magnesium sulfate (B86663)
-
-
Procedure:
-
A 1-liter, three-necked flask is charged with triphenylphosphine (95 g) and 500 ml of anhydrous benzene. The flask is fitted with a gas inlet, a mechanical stirrer, and a condenser with a drying tube.
-
The flask is cooled in an ice bath, and stirring is initiated. Chlorine gas is introduced through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane (B105816).
-
A solution of 10 g of triphenylphosphine in 60 ml of benzene is added dropwise.
-
A solution of 24.5 g of 1,2-epoxycyclohexane in 50 ml of benzene is then added dropwise over approximately 20 minutes.
-
The ice bath is replaced with a heating mantle, and the mixture is stirred and refluxed for 4 hours.
-
After cooling, excess dichlorotriphenylphosphorane is destroyed by the slow addition of 10 ml of methanol.
-
The mixture is concentrated on a rotary evaporator. The residue is triturated with 300 ml of petroleum ether, and the solid triphenylphosphine oxide is removed by suction filtration.
-
The filtrate is washed with 250-ml portions of 5% aqueous sodium bisulfite and then with water.
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated on a rotary evaporator.
-
The crude product is distilled through a 20-cm Vigreux column to yield 27-28 g (71-73%) of this compound.[1][2]
-
2. Synthesis of cis-1,2-Diaminocyclohexane from this compound
This two-step procedure involves the conversion of the dichloride to a diazide intermediate, followed by reduction to the desired diamine.
-
Step 2a: Synthesis of cis-1,2-Diazidocyclohexane
-
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add a molar excess of sodium azide to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude cis-1,2-diazidocyclohexane. This intermediate is often used in the next step without further purification.
-
-
-
Step 2b: Reduction of cis-1,2-Diazidocyclohexane to cis-1,2-Diaminocyclohexane
-
Materials:
-
Crude cis-1,2-diazidocyclohexane
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Anhydrous diethyl ether or ethanol
-
-
Procedure (using LiAlH₄):
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), carefully add a solution of crude cis-1,2-diazidocyclohexane in anhydrous diethyl ether to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then water again.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield cis-1,2-diaminocyclohexane.
-
-
Quantitative Data Summary:
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| Synthesis of this compound | 1,2-Epoxycyclohexane | This compound | Triphenylphosphine, Chlorine | 71-73 | >98 |
| Synthesis of cis-1,2-Diaminocyclohexane (from dichloride) | This compound | cis-1,2-Diaminocyclohexane | 1. NaN₃, DMF; 2. LiAlH₄ or H₂/Pd-C | 60-70 (overall) | >95 |
Logical Workflow for Pharmaceutical Intermediate Synthesis:
Caption: Synthetic pathway from this compound to a Factor Xa inhibitor.
Signaling Pathway of Factor Xa Inhibitors
Factor Xa inhibitors, synthesized from intermediates derived from this compound, play a critical role in the blood coagulation cascade. They specifically target and inhibit Factor Xa, a key enzyme responsible for the conversion of prothrombin to thrombin. Thrombin is a central enzyme in the formation of fibrin (B1330869) clots. By inhibiting Factor Xa, these drugs effectively reduce thrombin generation and, consequently, prevent the formation of blood clots.
Caption: The blood coagulation cascade and the point of intervention by Factor Xa inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of cis-1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cis-1,2-dichlorocyclohexane from its trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and trans-1,2-dichlorocyclohexane (B1586812) that can be exploited for separation?
A1: The primary differences lie in their boiling points and dipole moments. The cis isomer possesses a higher dipole moment due to the alignment of the C-Cl bond dipoles on the same side of the cyclohexane (B81311) ring. This increased polarity leads to stronger intermolecular dipole-dipole interactions and a higher boiling point compared to the trans isomer, where the bond dipoles are on opposite sides and partially cancel each other out.
Q2: Which purification methods are most effective for separating cis- and trans-1,2-dichlorocyclohexane?
A2: The most common and effective methods are fractional distillation and column chromatography. Gas chromatography (GC) is also a powerful technique, particularly for analytical-scale separations or high-purity requirements.
Q3: Is fractional distillation a viable method for separating these isomers?
A3: Yes, fractional distillation is a viable method due to the difference in boiling points between the two isomers. The cis isomer has a higher boiling point than the trans isomer, allowing for their separation. For efficient separation, a fractionating column with a sufficient number of theoretical plates is recommended.
Q4: When should I choose column chromatography over fractional distillation?
A4: Column chromatography is a good choice when high purity is required, and the scale of the separation is smaller. It is particularly effective for removing trace amounts of the trans isomer from the cis isomer. It can also be a gentler method for thermally sensitive compounds, although 1,2-dichlorocyclohexane (B75773) is relatively stable.
Data Presentation: Physical Properties and Purification Data
| Property | This compound | trans-1,2-Dichlorocyclohexane | Reference |
| Boiling Point (at 760 mmHg) | 206.9 °C | 193-194 °C | [1][2][3][4] |
| Melting Point | -1.5 °C | -6.1 °C | [2][3] |
| Density (at 25 °C) | 1.14 g/cm³ | 1.164 g/mL | [1][3] |
| Dipole Moment | Higher | Lower | |
| Purification Method | Yield | Purity | Reference |
| Fractional Distillation | 71-73% | High | [5][6] |
| Column Chromatography | 51-63% (for similar compounds) | High | [6] |
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from a mixture containing the trans isomer.
Materials:
-
Mixture of cis- and trans-1,2-dichlorocyclohexane
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the isomeric mixture into the round-bottom flask along with a few boiling chips.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
Begin heating the mixture gently with the heating mantle.
-
Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the lower-boiling component (the trans isomer).
-
Collect the first fraction, which will be enriched in the trans isomer, in a receiving flask.
-
Once the majority of the trans isomer has distilled, the temperature will begin to rise again.
-
Change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize at the boiling point of the cis isomer. Collect this fraction, which is the purified this compound. A yield of 71-73% can be expected when collecting the fraction at 105-110°C under reduced pressure (33 mm Hg).[5][6]
Column Chromatography
Objective: To purify this compound from the trans isomer using silica (B1680970) gel chromatography.
Materials:
-
Mixture of cis- and trans-1,2-dichlorocyclohexane
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a non-polar solvent system like hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate)
-
Collection tubes
-
TLC plates and chamber for monitoring the separation
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the chosen eluent.
-
Allow the silica gel to settle, and then drain the excess eluent until the solvent level is just above the top of the silica.
-
Dissolve the isomeric mixture in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a layer of sand on top of the sample to prevent disturbance during the addition of more eluent.
-
Begin eluting the column with the chosen solvent system. The less polar trans isomer will elute first.
-
Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Once the trans isomer has been completely eluted, the more polar cis isomer will begin to elute.
-
Combine the fractions containing the pure cis isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound. Yields for similar separations have been reported in the range of 51-63%.[6]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Inefficient fractionating column (low number of theoretical plates). | Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Fluctuating temperature at the distillation head. | Ensure the thermometer bulb is positioned correctly (just below the side arm of the distillation head). Check for drafts and ensure proper insulation of the column. | |
| Bumping or Uneven Boiling | Absence or inactivity of boiling chips. | Add fresh boiling chips to the distillation flask before heating. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation (overlapping bands) | Inappropriate eluent polarity. | Optimize the eluent system. If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity. |
| Column was not packed properly (air bubbles or channels). | Repack the column carefully, ensuring a uniform and bubble-free packing. | |
| Sample was overloaded. | Use a larger column or reduce the amount of sample being loaded. | |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | Always keep the silica gel bed covered with the eluent. |
| Streaking of Bands | The sample is not soluble enough in the eluent. | Dissolve the sample in a slightly more polar solvent before loading, but use a minimal amount. |
Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. This compound | CAS#:10498-35-8 | Chemsrc [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. TRANS-1,2-DICHLOROCYCLOHEXANE | 822-86-6 [chemicalbook.com]
- 5. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of cis-1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-1,2-Dichlorocyclohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound with high stereoselectivity?
There are several methods to synthesize this compound with a preference for the cis isomer. The most established methods involve the ring-opening of 1,2-epoxycyclohexane.[1] A newer approach involves the catalytic syn-dichlorination of cyclohexene.[2][3][4][5]
-
Reaction of 1,2-Epoxycyclohexane with Dichlorotriphenylphosphorane (B105816): This method is known for providing the cis-isomer with high purity, as it proceeds with inversion of configuration at both carbon atoms of the epoxide ring.[1]
-
Reaction of 1,2-Epoxycyclohexane with Sulfuryl Chloride and Pyridine: This method can also yield the cis-dichloride, but the stereospecificity is highly sensitive to reaction conditions.[1][6]
-
Catalytic syn-Dichlorination of Cyclohexene: A more recent development utilizes a selenium-based catalyst to achieve direct syn-dichlorination of alkenes with high stereocontrol.[2][3][4][5]
-
Electrochemical cis-chlorination of Cyclohexene: An innovative approach that offers a different synthetic route to the desired cis-isomer.[7]
Q2: Why is my yield of this compound consistently low?
Low yields can result from several factors depending on the chosen synthetic route. Common causes include:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating if the protocol allows.
-
Suboptimal reaction conditions: For methods like the sulfuryl chloride reaction, stereospecificity and yield are extremely sensitive to the reaction conditions.[1] Precise control of temperature and reagent addition is crucial.
-
Side reactions: The formation of byproducts, such as the trans-isomer or elimination products, can reduce the yield of the desired cis-isomer.
-
Loss during workup and purification: The product may be lost during extraction, washing, or distillation steps. Ensure efficient phase separation and minimize transfers.
-
Reagent quality: The purity of reagents, especially the starting epoxide and the chlorinating agent, is critical.
Q3: How can I minimize the formation of the trans-1,2-dichlorocyclohexane (B1586812) isomer?
Minimizing the trans-isomer is crucial for obtaining a pure product. Here are some strategies:
-
Choice of method: The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane is reported to produce the cis-isomer virtually free of the trans-isomer.[1]
-
Strict control of reaction conditions: In methods where both isomers can form, such as the reaction with sulfuryl chloride, strict adherence to the established protocol is necessary to favor the cis-product.[1][6]
-
Purification: If the trans-isomer is formed, careful purification is required. While fractional distillation can be challenging due to close boiling points, it is a potential method.[8] Gas chromatography can be used to separate the isomers, especially on an analytical scale.[1]
Q4: My final product is colored. What is the cause and how can I fix it?
A colored product often indicates the presence of impurities.
-
Cause: The presence of residual iodine or other colored byproducts can lead to discoloration.
-
Solution: Washing the organic phase with a reducing agent solution, such as 5% aqueous sodium bisulfite, during the workup can help remove these impurities and prevent coloration of the distilled product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product formation | Inactive reagents. | Ensure the use of fresh, high-purity reagents. For instance, dichlorotriphenylphosphorane should be prepared fresh from triphenylphosphine (B44618) and chlorine gas.[1][9] |
| Incorrect reaction temperature. | Maintain the recommended temperature throughout the reaction. For the formation of dichlorotriphenylphosphorane, cooling in an ice bath is specified.[1][9] | |
| Insufficient reaction time. | Ensure the reaction is allowed to proceed for the full recommended duration. For the reaction with 1,2-epoxycyclohexane, a reflux period of 4 hours is noted.[1][9] | |
| High proportion of trans-isomer | Incorrect synthetic method for high cis-selectivity. | For high cis-purity, the method involving the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane is recommended.[1] |
| Reaction conditions not optimized for cis-formation. | When using methods like the sulfuryl chloride reaction, be aware that stereospecificity is highly sensitive to conditions.[1][6] Precise control is key. | |
| Product decomposes during distillation | Distillation temperature is too high. | Purify the product by vacuum distillation to lower the boiling point and prevent decomposition. A boiling point of 105-110°C at 33 mm Hg is reported.[1] |
| Formation of a solid precipitate during workup | Precipitation of triphenylphosphine oxide. | This is an expected byproduct of the dichlorotriphenylphosphorane method. It should be filtered off before proceeding with the workup of the filtrate.[1][9] |
| Difficulty in separating cis and trans isomers | Similar physical properties of the isomers. | While challenging, fractional distillation using a Vigreux column can be employed.[1] For analytical purposes, gas chromatography is effective.[1] |
Experimental Protocols
Synthesis of this compound via Dichlorotriphenylphosphorane
This protocol is adapted from Organic Syntheses.[1][9]
1. Preparation of Dichlorotriphenylphosphorane:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, a solution of triphenylphosphine (0.36 mole) in anhydrous benzene (B151609) (500 ml) is cooled in an ice bath.
-
Chlorine gas is bubbled through the solution until a strong lemon-yellow color persists, indicating the formation of dichlorotriphenylphosphorane as a white solid or milky oil.
2. Reaction with 1,2-Epoxycyclohexane:
-
A solution of triphenylphosphine (10 g) in benzene (60 ml) is added dropwise to the dichlorotriphenylphosphorane suspension.
-
A solution of 1,2-epoxycyclohexane (0.250 mole) in benzene (50 ml) is then added dropwise over approximately 20 minutes.
-
The ice bath is removed, and the mixture is heated to reflux and stirred for 4 hours.
3. Workup and Purification:
-
After cooling, excess dichlorotriphenylphosphorane is quenched by the slow addition of methanol (B129727) (10 ml).
-
The mixture is concentrated on a rotary evaporator.
-
The residue is triturated with petroleum ether, and the precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is washed with 5% aqueous sodium bisulfite and then with water.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by vacuum distillation (105-110°C at 33 mm Hg) to yield this compound.
Yield Data Summary
| Method | Starting Material | Reagents | Reported Yield | Reference |
| Dichlorotriphenylphosphorane | 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine | 71-73% | [1][9] |
| Sulfuryl Chloride | 1,2-Epoxycyclohexane | Sulfuryl chloride, Pyridine | Lower than the dichlorotriphenylphosphorane method | [1] |
| Catalytic syn-dichlorination | Cyclohexene | PhSeSePh, BnEt3NCl, N-fluoropyridinium salt | High stereocontrol, specific yield not detailed for cyclohexene | [2][4] |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic, stereospecific syn-dichlorination of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox Catalysis: Syn-Difunctionalization of Alkenes – Denmark Group [denmarkgroup.illinois.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound|CAS 10498-35-8 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Production Method of this compound - Chempedia - LookChem [lookchem.com]
minimizing side reactions in cis-1,2-Dichlorocyclohexane preparations
Technical Support Center: Preparation of cis-1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound.
Troubleshooting Guide
Issue 1: My final product is predominantly trans-1,2-dichlorocyclohexane.
-
Question: I performed a chlorination of cyclohexene (B86901) and my analysis shows the major product is the trans-isomer. How can I obtain the cis-isomer?
-
Answer: This is the expected outcome for the direct chlorination of cyclohexene. The reaction proceeds through a cyclic chloronium ion intermediate, which leads to anti-addition of the two chlorine atoms, resulting in the formation of trans-1,2-dichlorocyclohexane. To synthesize the cis-isomer, a different synthetic strategy is required that favors syn-addition or its stereochemical equivalent. The recommended and most reliable method is to start from 1,2-epoxycyclohexane.[1]
Issue 2: The yield of this compound is significantly lower than expected.
-
Question: I used the 1,2-epoxycyclohexane and dichlorotriphenylphosphorane (B105816) method, but my yield is below 50%. What are the potential causes?
-
Answer: Several factors could contribute to a low yield in this procedure:
-
Incomplete formation of Dichlorotriphenylphosphorane: Ensure that the triphenylphosphine (B44618) solution is adequately cooled in an ice bath before and during the introduction of chlorine gas. The reaction is complete when the mixture develops a persistent lemon-yellow color.[2] A simple test for completion is to stop stirring and see if admitting more chlorine gas causes visible clouding at the gas-liquid interface, which indicates unreacted triphenylphosphine.[1]
-
Moisture in the reaction: The reagents and solvent (benzene) must be anhydrous. Dichlorotriphenylphosphorane is sensitive to moisture, which can lead to the formation of triphenylphosphine oxide and reduce the amount of active reagent available.
-
Insufficient reflux time: The reaction mixture, which consists of two liquid phases, should be stirred and refluxed for a sufficient duration (e.g., 4 hours) to ensure the reaction goes to completion.[2]
-
Losses during workup and purification: Ensure thorough extraction of the product. During distillation, using an efficient column (e.g., a 20-cm Vigreux column) is crucial for good separation.[1][2]
-
Issue 3: My purified this compound is colored.
-
Question: After distillation, my final product has a yellow or brownish tint. What causes this and how can it be prevented?
-
Answer: The distilled this compound can develop color if certain impurities are present. This can be effectively prevented during the workup procedure by washing the organic phase with an aqueous solution of a reducing agent, such as 5% sodium bisulfite, before the final drying and distillation steps.[1]
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective method for preparing this compound with minimal side products?
-
A1: The most reliable and stereospecific method is the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.[1] This procedure is effective because it proceeds with an inversion of configuration at both carbon atoms of the epoxide ring, which results in the net cis-addition of chlorine across the original double bond position.[1] This method yields a product that is virtually free of the trans-isomer, with reported yields of 71-73%.[1][2]
-
-
Q2: Can I use sulfuryl chloride to prepare this compound?
-
A2: Yes, this compound can be prepared from 1,2-epoxycyclohexane and sulfuryl chloride. However, the stereospecificity of this reaction is known to be extremely sensitive to the reaction conditions, and it generally results in lower yields compared to the dichlorotriphenylphosphorane method.[1]
-
-
Q3: Why does direct chlorination of cyclohexene produce the trans-isomer?
-
A3: The direct addition of chlorine (Cl₂) to the double bond of cyclohexene proceeds via an 'anti-addition' mechanism. The initial electrophilic attack of chlorine forms a bridged, cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs from the opposite face of the ring (anti-attack) to open the bridged ion, leading exclusively to the trans-product.
-
-
Q4: Are there any significant safety concerns with the recommended protocol?
-
A4: Yes. The recommended protocol uses benzene (B151609) as a solvent. Benzene is a known carcinogen, and all procedures involving its use should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves.[2] Additionally, chlorine gas is toxic and corrosive and should also be handled in a fume hood. A thorough risk assessment should be performed before starting any chemical synthesis.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for 1,2-Dichlorocyclohexane
| Starting Material | Reagent(s) | Typical Mechanism | Major Stereoisomer | Reported Yield | Key Considerations |
| Cyclohexene | Cl₂ | Anti-addition | trans-1,2-Dichlorocyclohexane | Variable | Not suitable for preparing the cis-isomer. |
| 1,2-Epoxycyclohexane | Ph₃P + Cl₂ (forms Ph₃PCl₂) | Double Inversion (Sɴ2-type) | This compound | 71-73%[1][2] | Recommended method for high cis-selectivity. |
| 1,2-Epoxycyclohexane | SO₂Cl₂ / Pyridine | Sɴ2-type | This compound | Lower than Ph₃PCl₂ method[1] | Stereospecificity is highly sensitive to reaction conditions.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,2-Epoxycyclohexane
This protocol is adapted from Organic Syntheses.[1][2]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Anhydrous Benzene (Caution: Carcinogen)
-
Chlorine (Cl₂) gas
-
1,2-Epoxycyclohexane
-
Petroleum ether (30-60°C)
-
5% Sodium bisulfite solution
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation of Dichlorotriphenylphosphorane:
-
In a 1-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube, charge 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene.
-
Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil.
-
Continue the chlorine addition until the mixture develops a strong, persistent lemon-yellow color.
-
-
Reaction with Epoxide:
-
Quickly replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 ml of benzene dropwise.
-
Subsequently, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene dropwise over approximately 20 minutes.
-
Remove the ice bath and replace it with a heating mantle. Stir and reflux the two-phase mixture for 4 hours.
-
-
Workup and Purification:
-
Cool the mixture. Slowly add 10 ml of methanol to quench any excess dichlorotriphenylphosphorane.
-
Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 ml of petroleum ether.
-
Filter the solid triphenylphosphine oxide by suction. Wash the filter cake with three 100-ml portions of petroleum ether.
-
Combine the filtrates and re-filter if more solid precipitates.
-
Wash the combined organic filtrate with 250-ml portions of 5% aqueous sodium bisulfite and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
-
Distillation:
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Choice of starting material dictates stereochemical outcome.
References
Technical Support Center: Gas Chromatography Methods for Separating Dichlorocyclohexane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic separation of dichlorocyclohexane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating dichlorocyclohexane isomers by gas chromatography?
A1: The primary challenges arise from the structural similarities of the isomers. Positional isomers (e.g., 1,2-, 1,3-, and 1,4-dichlorocyclohexane) can have very close boiling points, leading to co-elution. Furthermore, these isomers can exist as diastereomers (cis and trans) and, in some cases, enantiomers, which present additional separation challenges. For instance, trans-1,2-dichlorocyclohexane (B1586812) exists as a pair of enantiomers. Separating diastereomers (cis from trans) is generally achievable on standard GC columns, but separating enantiomers requires a chiral stationary phase.
Q2: What type of GC column is best for separating cis and trans isomers of dichlorocyclohexane?
A2: Polar stationary phases are generally recommended for the separation of cis and trans isomers of dichlorocyclohexane. Columns with a polyethylene (B3416737) glycol (PEG) stationary phase, such as Carbowax 20M, or a diethylene glycol succinate (B1194679) phase have been shown to be effective in separating cis- and trans-1,2-dichlorocyclohexane.[1] Non-polar columns, like those with a dimethylpolysiloxane stationary phase (e.g., OV-101), separate based on boiling points, which may not be sufficiently different for effective resolution of these isomers.
Q3: How can I separate the enantiomers of trans-1,2-dichlorocyclohexane?
A3: To separate enantiomers, a chiral stationary phase (CSP) is necessary. Cyclodextrin-based CSPs are commonly used for the separation of chiral halogenated hydrocarbons. Method development may be required to find the specific cyclodextrin (B1172386) derivative that provides the best resolution for trans-1,2-dichlorocyclohexane enantiomers.
Q4: What is the expected elution order of dichlorocyclohexane isomers?
A4: On a non-polar column, the elution order generally follows the boiling points of the isomers. For cis and trans isomers, the trans isomer, often having a slightly lower boiling point due to its more linear structure, may elute first. However, on polar columns, the more polar isomer (often the cis isomer due to a net dipole moment) will interact more strongly with the stationary phase and have a longer retention time. The exact elution order can be influenced by the specific stationary phase and analytical conditions.
Q5: Can GC-MS be used to differentiate between the isomers?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this analysis. While the mass spectra of isomers are often very similar, the combination of retention time data from the gas chromatograph and the mass spectral data can confirm the identity of the isomers. The fragmentation patterns can provide clues to the substitution pattern on the cyclohexane (B81311) ring.
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of cis and trans isomers.
-
Possible Cause: The stationary phase is not providing sufficient selectivity.
-
Solution: Switch to a more polar stationary phase, such as a Carbowax 20M or a similar PEG-based column. These phases offer different selectivity based on the polarity of the isomers.
-
-
Possible Cause: The oven temperature program is not optimized.
-
Solution: Decrease the ramp rate of the temperature program to increase the time the analytes spend interacting with the stationary phase. An initial isothermal period at a lower temperature can also improve the separation of early-eluting isomers.
-
-
Possible Cause: The carrier gas flow rate is too high.
-
Solution: Optimize the carrier gas flow rate (linear velocity) to achieve the best column efficiency. This is typically around 20-30 cm/s for helium.
-
Problem 2: Tailing peaks for one or more isomers.
-
Possible Cause: Active sites in the GC system (e.g., inlet liner, column).
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned, or the front end (0.5-1 m) can be trimmed to remove accumulated non-volatile residues.
-
-
Possible Cause: Sample overloading.
-
Solution: Dilute the sample or inject a smaller volume. Overloading the column can lead to peak distortion.
-
Problem 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the syringe, inlet, or carrier gas.
-
Solution: Thoroughly clean the syringe between injections. Ensure a high-quality, low-bleed septum is used. Check for leaks and use high-purity carrier gas with appropriate traps to remove oxygen and moisture.
-
-
Possible Cause: Carryover from a previous injection.
-
Solution: Run a blank solvent injection after a concentrated sample. If ghost peaks persist, bake out the column at its maximum recommended temperature for a period to remove strongly retained compounds.
-
Data Presentation
The following table summarizes the Kovats retention indices for several dichlorocyclohexane isomers on different stationary phases. The Kovats retention index is a standardized measure of retention time that is less dependent on the specific instrument and conditions.
| Isomer | Stationary Phase | Column Type | Kovats Retention Index (I) | Reference |
| 1,2-Dichlorocyclohexane (isomer not specified) | Carbowax 20M | Not Specified | 1416 | [1] |
| trans-1,2-Dichlorocyclohexane | OV-101 | Not Specified | 1063 | [2] |
| cis-1,3-Dichlorocyclohexane | OV-101 | Not Specified | 1084 | [3] |
| trans-1,3-Dichlorocyclohexane | OV-101 | Not Specified | 1048 | [4] |
Note: Retention indices can vary slightly between different instruments and laboratories.
Experimental Protocols
Protocol 1: Separation of cis- and trans-1,2-Dichlorocyclohexane on a Polar Stationary Phase
This protocol provides a general starting point for the separation of cis and trans isomers of 1,2-dichlorocyclohexane.
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Split/splitless injector.
-
-
Column:
-
Capillary column with a polar stationary phase, such as a Carbowax 20M or equivalent polyethylene glycol (PEG) phase.
-
Typical dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
-
-
Sample Preparation:
-
Dilute the dichlorocyclohexane isomer mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Mandatory Visualization
References
- 1. The Kovats Retention Index: 1,2-Dichlorocyclohexane (C6H10Cl2) [pherobase.com]
- 2. The Kovats Retention Index: trans-1,2-Dichlorocyclohexane (C6H10Cl2) [pherobase.com]
- 3. The Kovats Retention Index: cis-1,3-Dichlorocyclohexane (C6H10Cl2) [pherobase.com]
- 4. The Kovats Retention Index: trans-1,3-Dichlorocyclohexane (C6H10Cl2) [pherobase.com]
troubleshooting common issues in cis-1,2-Dichlorocyclohexane reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-1,2-Dichlorocyclohexane.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields in the synthesis of this compound from 1,2-epoxycyclohexane are a common issue. The expected yield is typically around 71-73%.[1][2] If your yields are significantly lower, consider the following potential causes and solutions.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for addressing low yields.
Issue 2: Poor Stereoselectivity (Contamination with trans-1,2-Dichlorocyclohexane)
The synthesis of this compound from 1,2-epoxycyclohexane is designed to proceed with inversion of configuration, favoring the cis isomer.[3] However, contamination with the trans-isomer can occur.
Key Considerations for Stereoselectivity:
-
Reaction Mechanism: The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) is generally stereospecific.[3]
-
Alternative Reagents: Using reagents like sulfuryl chloride can be highly sensitive to reaction conditions and may lead to lower stereospecificity and yield.[3]
-
Side Reactions: The presence of moisture can lead to the formation of trans-chlorohydrin, which might be converted to the trans-dichloride under certain conditions. However, dichlorotriphenylphosphorane is capable of converting the trans-chlorohydrin to the desired cis-dichloride.[2]
Recommendations:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to minimize the formation of chlorohydrin intermediates.
-
Reagent Choice: The use of dichlorotriphenylphosphorane is recommended for higher stereospecificity compared to other methods.[3]
-
Analysis: Use Gas Chromatography (GC) with a suitable column (e.g., Carbowax 20M or diethylene glycol succinate) to separate and quantify the cis and trans isomers in your product.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound from 1,2-epoxycyclohexane?
A1: The expected yield is typically in the range of 71-73% when using triphenylphosphine and chlorine to generate dichlorotriphenylphosphorane in situ, followed by reaction with 1,2-epoxycyclohexane.[1][3]
Q2: My product is colored. How can I resolve this?
A2: A colored product can indicate the presence of impurities. During the work-up, washing the organic phase with an aqueous solution of a reducing agent, such as 5% sodium bisulfite, can help prevent the distilled product from becoming colored.[3]
Q3: Can I use a different chlorinating agent?
A3: Other chlorinating agents have been used, but they may offer lower yields and stereospecificity. For instance, the reaction with sulfuryl chloride is highly sensitive to conditions and generally results in a lower yield of the cis-isomer.[3][4] The method utilizing triphenylphosphine and chlorine provides a more reliable route to this compound.[3]
Q4: What are the critical safety precautions for this reaction?
A4: Chlorine gas is toxic and should be handled in a well-ventilated fume hood. Benzene (B151609) is a known carcinogen, and all procedures involving it should be carried out in a fume hood with appropriate personal protective equipment, including gloves.[1] A thorough risk assessment should be conducted before starting the experiment.[3]
Q5: How does the cis-isomer's reactivity compare to the trans-isomer?
A5: The this compound isomer is more reactive in substitution and elimination reactions compared to the more stable trans-isomer.[2] This is due to the strained axial-equatorial arrangement of the chlorine atoms in the cis-conformation, whereas the trans-isomer can adopt a more stable diequatorial conformation.[2]
Experimental Protocols
Synthesis of this compound from 1,2-Epoxycyclohexane
This protocol is adapted from a literature procedure.[1][3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Quantity (for 0.250 mole scale) | Notes |
| Triphenylphosphine | 95 g (0.36 mole) + 10 g | Used in two portions |
| Anhydrous Benzene | 500 ml + 60 ml + 50 ml | Caution: Carcinogen. Use in a fume hood. |
| Chlorine Gas | As needed | Introduce until color change |
| 1,2-Epoxycyclohexane | 24.5 g (0.250 mole) | |
| Methanol | 10 ml | For quenching |
| Petroleum Ether (30-60°C) | ~300 ml | For trituration |
| 5% Aqueous Sodium Bisulfite | 250 ml | For washing |
| Magnesium Sulfate | As needed | For drying |
Procedure:
-
Preparation of Dichlorotriphenylphosphorane: In a 1-liter, three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser with a drying tube, charge 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene. Cool the flask in an ice bath and begin stirring. Introduce chlorine gas until the mixture develops a persistent lemon-yellow color.[1]
-
Reagent Addition: Replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 ml of benzene. Then, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene dropwise over approximately 20 minutes.[1]
-
Reaction: Replace the ice bath with a heating mantle and reflux the two-phase mixture with stirring for 4 hours.[1]
-
Work-up: Cool the reaction mixture. Slowly add 10 ml of methanol to quench any excess dichlorotriphenylphosphorane. Concentrate the mixture using a rotary evaporator.[1]
-
Purification: Triturate the residue with 300 ml of petroleum ether. Collect the precipitated triphenylphosphine oxide by suction filtration and wash it with petroleum ether. Combine the filtrates, wash with 250 ml of 5% aqueous sodium bisulfite, and then with water. Dry the organic phase over magnesium sulfate.[1][3]
-
Distillation: Filter the dried solution and concentrate it on a rotary evaporator. Distill the residue through a 20-cm Vigreux column at reduced pressure. Collect the product at 105–110°C (33 mm).[1][3] The expected yield is 27-28 g (71-73%).[1][3]
Data Summary
Table 1: Reaction Conditions and Yields for Dichlorination of Cyclohexene Oxide
| Chlorinating Agent | Solvent | Conditions | Product Composition | Yield | Reference |
| Dichlorotriphenylphosphorane | Benzene | Reflux, 4 hours | Primarily this compound | 71-73% | [1],[3] |
| Sulfuryl Chloride & Pyridine | Chloroform | Reflux, 16 hours | 99.0% cis-isomer | 45% | [4] |
| Thionyl Chloride & Pyridine | Chloroform | Reflux | - | - | [4] |
Data for Thionyl Chloride & Pyridine was mentioned but not quantified in the provided search results.
References
Technical Support Center: Optimization of Reaction Conditions for cis-1,2-Dichlorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-1,2-Dichlorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?
A1: The reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) is a highly effective and stereospecific method for producing this compound.[1][2] This method proceeds with the inversion of configuration at both carbon atoms of the epoxide ring, resulting in the cis-addition of chlorine.[1]
Q2: What are the common side products in the synthesis of this compound?
A2: The most common side product is the trans-1,2-Dichlorocyclohexane isomer.[1][3] Its formation is particularly noted in reactions using reagents like sulfuryl chloride, where the stereospecificity is highly sensitive to reaction conditions.[1][3]
Q3: How can I purify this compound from the trans-isomer?
A3: While fractional distillation can be challenging due to very close boiling points, high-resolution gas chromatography (GC) is a highly effective method for both analytical and preparative separation of cis- and trans-1,2-Dichlorocyclohexane.[4] For column chromatography, a polar stationary phase is recommended, as the trans-isomer is less polar and will elute first.[4]
Q4: My final product has a noticeable color. What is the cause and how can I prevent it?
A4: The distilled this compound can develop a color if the solution is not washed with a reducing agent during workup.[1] Washing the organic phase with an aqueous solution of sodium bisulfite can help prevent this discoloration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reagent ratios. - Formation of the trans-isomer as a major byproduct.[1][3] - Polymerization of starting material or product under reaction conditions. | - Ensure the reaction is allowed to proceed for the recommended duration (e.g., 4 hours of reflux).[1][5] - Carefully control the stoichiometry of reagents as specified in the protocol. - For methods prone to forming the trans-isomer (e.g., using sulfuryl chloride), carefully control reaction conditions such as temperature. The dichlorotriphenylphosphorane method is recommended for higher cis-selectivity.[1] |
| Contamination with trans-1,2-Dichlorocyclohexane | - Use of non-stereospecific reagents or reaction conditions.[1][3] | - Employ the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane for high cis-stereospecificity.[1][2] - If using other methods, optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the cis-isomer.[3] - Purify the product using high-resolution gas chromatography or column chromatography.[4] |
| Difficulty in Separating Cis and Trans Isomers | - Similar physical properties, particularly close boiling points, make fractional distillation challenging.[4] | - Utilize high-resolution gas chromatography (GC) with a suitable column (e.g., Carbowax 20M or diethylene glycol succinate) for effective separation.[1][4] - For column chromatography, use a polar stationary phase; the less polar trans-isomer will elute first.[4] |
| Formation of a Sticky Gum During Reagent Preparation | - When preparing dichlorotriphenylphosphorane, using a fritted-glass tube to introduce chlorine gas can cause the product to collect on the frit as a sticky gum.[1] | - Introduce chlorine gas through a simple glass tube (e.g., 7-mm diameter) instead of a fritted-glass tube.[1] |
Experimental Protocols
Synthesis of this compound via Dichlorotriphenylphosphorane
This protocol is adapted from a reliable method for the stereospecific synthesis of this compound from 1,2-epoxycyclohexane.[1][5]
Materials:
-
Anhydrous Benzene (B151609) (Caution: Carcinogen, handle in a well-ventilated hood with appropriate personal protective equipment)[5]
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether (30-60°C)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
Procedure:
-
Preparation of Dichlorotriphenylphosphorane:
-
In a 1-liter, three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a condenser with a drying tube, add triphenylphosphine (95 g, 0.36 mole) and 500 ml of anhydrous benzene.
-
Cool the flask in an ice bath and begin stirring.
-
Introduce chlorine gas through the gas inlet tube. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil.
-
Continue the chlorine addition until the mixture develops a strong lemon-yellow color, indicating a slight excess of chlorine.
-
-
Reaction with 1,2-Epoxycyclohexane:
-
Quickly replace the gas inlet with an addition funnel.
-
Add a solution of triphenylphosphine (10 g) in 60 ml of benzene dropwise and relatively quickly.
-
Subsequently, add a solution of 1,2-epoxycyclohexane (24.5 g, 0.250 mole) in 50 ml of benzene dropwise over approximately 20 minutes.
-
Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture.
-
Destroy the excess dichlorotriphenylphosphorane by the slow addition of 10 ml of methanol.
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with 300 ml of petroleum ether (30-60°C).
-
Collect the solid triphenylphosphine oxide by suction filtration and wash the filter cake with three 100-ml portions of petroleum ether.
-
Combine the filtrates, re-filter if more solid precipitates, and then wash with 250-ml portions of 5% aqueous sodium bisulfite and then with water.[1]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distill the residue through a 20-cm Vigreux column to collect this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 71-73% | [1][5] |
| Boiling Point | 105-110°C at 33 mm Hg | [1][5] |
| Refractive Index (nD25) | 1.4977 | [1][5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
identifying and characterizing byproducts in cis-1,2-Dichlorocyclohexane synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-1,2-dichlorocyclohexane. It focuses on the identification and characterization of common byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. For syntheses from cyclohexene (B86901) oxide, a reflux period of at least 4 hours is often recommended.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.
-
-
Suboptimal Temperature: Incorrect reaction temperature can affect reaction rates and selectivity.
-
Solution: Maintain the recommended temperature for the specific protocol. For instance, the formation of dichlorotriphenylphosphorane (B105816) is typically performed in an ice bath.[1][2]
-
-
Reagent Quality: The purity of starting materials, especially the chlorinating agent and solvent, is crucial.
-
Solution: Use freshly distilled or high-purity reagents. Ensure solvents are anhydrous, as the presence of water can lead to side reactions.[1]
-
-
Losses during Workup: Significant amounts of the product can be lost during extraction and purification steps.
Q2: My final product is contaminated with a significant amount of trans-1,2-dichlorocyclohexane (B1586812). How can I minimize its formation and remove it?
A2: The formation of the trans isomer is a common issue.
-
Minimizing Formation:
-
Choice of Synthesis Route: The synthesis from 1,2-epoxycyclohexane (cyclohexene oxide) using dichlorotriphenylphosphorane is known to be highly stereospecific and yields the cis isomer with minimal trans contamination.[1][3] Direct chlorination of cyclohexene can lead to a mixture of cis and trans isomers.
-
Reaction Conditions: In the synthesis from cyclohexene oxide, using reagents like sulfuryl chloride with pyridine (B92270) can also produce a high proportion of the cis isomer, with some studies reporting over 99.5% cis selectivity under optimized conditions.[3]
-
-
Removal of trans-isomer:
-
Fractional Distillation: While the boiling points of the cis and trans isomers are very close, careful fractional distillation can enrich the cis isomer.[4]
-
Preparative Gas Chromatography: For obtaining highly pure this compound, preparative GC is an effective separation method.[3]
-
Column Chromatography: For smaller scale purifications, column chromatography on silica (B1680970) gel can be employed.[1]
-
Q3: I see some unexpected peaks in my GC-MS analysis. What could these byproducts be?
A3: Besides the trans-1,2-dichlorocyclohexane isomer, other byproducts are possible:
-
Constitutional Isomers: You may have formed 1,3-dichlorocyclohexane (B1332193) or 1,4-dichlorocyclohexane.[5][6] These are constitutional isomers with the same molecular weight but different connectivity. Their formation is more likely in radical-based chlorination reactions of cyclohexane.
-
Chlorocyclohexanol: If water is present in the reaction mixture, especially when starting from cyclohexene, it can participate in the reaction to form trans-2-chlorocyclohexanol.[7][8]
-
Triphenylphosphine (B44618) Oxide: In the synthesis using dichlorotriphenylphosphorane, triphenylphosphine oxide is a major byproduct that needs to be removed during workup, typically by trituration with petroleum ether.[1][2]
Data Presentation: Byproduct Characterization
The following tables summarize key data for distinguishing this compound from its common byproducts.
Table 1: Physical Properties of Dichlorocyclohexane Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀Cl₂ | 153.05 | 190-191 |
| trans-1,2-Dichlorocyclohexane | C₆H₁₀Cl₂ | 153.05 | 193-194[9][10] |
Table 2: Spectroscopic Data for Isomer Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | ~4.3 (m, 2H), 1.4-2.2 (m, 8H) | 63.9, 30.8, 23.9 | C-Cl stretch (~740, ~690) |
| trans-1,2-Dichlorocyclohexane | ~3.9 (m, 2H), 1.2-2.4 (m, 8H) | 65.5, 33.7, 24.8 | C-Cl stretch (~730, ~680) |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The key differentiator in ¹H NMR is the chemical shift of the methine protons (CHCl), which are typically further downfield in the cis isomer. In ¹³C NMR, the chemical shifts of the carbon atoms bonded to chlorine also differ between the two isomers.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
This protocol provides a general guideline for the separation and identification of dichlorocyclohexane isomers.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.
-
Column Selection: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax 20M) or a diethylene glycol succinate (B1194679) phase, is recommended for good separation of the cis and trans isomers.[1]
-
Sample Preparation: Dilute the crude reaction mixture or purified product in a volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 100-1000 ppm.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 2 minutes.
-
Ramp: 5-10 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Mode: Split injection (e.g., 50:1 ratio) is suitable for routine analysis.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the isomers based on their retention times. The trans isomer is generally less polar and may elute slightly earlier on a polar column. Confirm the identity of each peak by comparing its mass spectrum to a reference library. Both isomers will show a characteristic molecular ion peak (M⁺) at m/z 152, with isotopic peaks at M+2 and M+4 due to the presence of two chlorine atoms.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound|CAS 10498-35-8 [benchchem.com]
- 5. idc-online.com [idc-online.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.in [brainly.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. TRANS-1,2-DICHLOROCYCLOHEXANE | 822-86-6 [chemicalbook.com]
preventing isomerization of cis-1,2-Dichlorocyclohexane during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of cis-1,2-dichlorocyclohexane to its more stable trans isomer during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Significant formation of trans-1,2-dichlorocyclohexane (B1586812) detected after a reaction.
-
Question: I started my reaction with pure this compound, but my post-reaction analysis (GC, NMR) shows a significant amount of the trans isomer. What could be the cause?
-
Answer: The isomerization of the less stable cis isomer to the more stable trans isomer is often catalyzed by acidic conditions or high temperatures. The likely cause is the presence of acidic reagents or byproducts, or running the reaction at an elevated temperature for a prolonged period. The trans isomer is thermodynamically favored as both chlorine atoms can occupy equatorial positions in the chair conformation, minimizing steric strain.[1] In the cis isomer, one chlorine atom is forced into a higher-energy axial position.
Troubleshooting Steps:
-
Re-evaluate Reaction pH: If your reaction conditions are not explicitly basic or neutral, consider the possibility of in situ acid generation. For example, reactions that produce HCl as a byproduct can catalyze isomerization.
-
Incorporate an Acid Scavenger: If acidic conditions are unavoidable or suspected, add a non-nucleophilic base, such as pyridine (B92270) or a hindered amine (e.g., diisopropylethylamine), to neutralize any acid that is formed.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Isomerization is an equilibrium process, and higher temperatures provide the activation energy needed to reach the more stable thermodynamic product.
-
Minimize Reaction Time: Shorter reaction times reduce the opportunity for the thermodynamically driven isomerization to occur.
-
Reagent Choice: Avoid strong Lewis acids, as they can facilitate the formation of carbocation intermediates that can lead to isomerization.
-
Issue 2: Isomerization observed during aqueous work-up.
-
Question: My reaction appears to be stereospecific, but I am isolating a mixture of cis and trans isomers after the aqueous work-up. Why is this happening?
-
Answer: Acidic conditions during an aqueous work-up are a common cause of isomerization. If you are using an acidic solution (e.g., washing with dilute HCl) to neutralize a basic reaction mixture or to remove certain impurities, you may be inadvertently catalyzing the conversion of the cis isomer to the trans isomer.
Troubleshooting Steps:
-
Use Neutral or Basic Washes: Whenever possible, use neutral (deionized water, brine) or mildly basic (saturated sodium bicarbonate solution) washes.
-
Prompt Extraction: Do not allow the organic layer to remain in contact with an acidic aqueous layer for an extended period. Separate the layers promptly after washing.
-
Temperature Control: Perform the work-up at a reduced temperature (e.g., in an ice bath) to minimize the rate of any potential isomerization.
-
Issue 3: Isomerization during purification.
-
Question: I am observing isomerization of my this compound during column chromatography on silica (B1680970) gel. How can I prevent this?
-
Answer: Standard silica gel is acidic and can cause isomerization of sensitive compounds. The acidic surface of the silica can catalyze the conversion of the cis isomer to the more stable trans isomer.
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Deactivate the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (e.g., 1%) of a tertiary amine like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil®.
-
Non-Chromatographic Purification: If possible, explore other purification methods such as distillation or recrystallization, which are less likely to cause isomerization.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is trans-1,2-dichlorocyclohexane more stable than the cis isomer?
-
A1: The stability difference arises from the conformational preferences of the cyclohexane (B81311) ring. In its lowest energy chair conformation, the trans isomer can have both bulky chlorine substituents in equatorial positions, which minimizes steric strain. The cis isomer, however, is forced to have one chlorine in an equatorial position and one in a less favorable axial position. This axial chlorine experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. This additional steric strain makes the cis isomer less stable.[1]
-
-
Q2: What is the primary mechanism for the isomerization of this compound?
-
A2: Isomerization is often facilitated by mechanisms that involve the formation of a carbocation intermediate at one of the chlorine-bearing carbons. This can be promoted by Lewis acids or strong protic acids. Once a carbocation is formed, the stereocenter is lost, and when the chloride ion re-attaches, it will predominantly do so to form the more stable trans product. Base-catalyzed isomerization can also occur, though the mechanism may differ.
-
-
Q3: Are there specific reaction conditions that are known to preserve the cis stereochemistry?
-
A3: Yes, reactions that proceed through mechanisms that avoid carbocation intermediates are ideal. For example, the synthesis of this compound from 1,2-epoxycyclohexane using dichlorotriphenylphosphorane (B105816) is a reliable method that proceeds with inversion of configuration at both carbon atoms, resulting in the cis product.[2] Similarly, reactions employing thionyl chloride in the presence of pyridine are known to produce the cis isomer with high diastereoselectivity.
-
-
Q4: Can I prevent isomerization by using a specific solvent?
-
A4: While the solvent can influence reaction rates and equilibria, it is not the primary factor in preventing isomerization. The key is to control the reactivity by avoiding acidic catalysts and high temperatures. However, using non-polar, aprotic solvents may be preferable to polar, protic solvents which can sometimes promote carbocation formation.
-
Data Presentation
The thermodynamic stability of the isomers can be quantified by their difference in Gibbs free energy (ΔG°).
| Isomer | Relative Stability | Gibbs Free Energy Difference (ΔG°) | Predominant Conformation (Substituents) |
| This compound | Less Stable | Higher | Axial, Equatorial |
| trans-1,2-Dichlorocyclohexane | More Stable | Lower | Di-equatorial |
Experimental Protocols
Protocol: Synthesis of this compound with Minimal Isomerization
This protocol is adapted from a procedure known to yield the cis isomer with high purity.[2]
Objective: To synthesize this compound from 1,2-epoxycyclohexane while minimizing the formation of the trans isomer.
Reagents:
-
Anhydrous benzene (B151609) or toluene
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether
-
5% aqueous sodium bisulfite solution
-
Magnesium sulfate
Procedure:
-
A solution of triphenylphosphine in anhydrous benzene is cooled in an ice bath.
-
Chlorine gas is bubbled through the solution to form dichlorotriphenylphosphorane as a white solid.
-
A solution of 1,2-epoxycyclohexane in benzene is added dropwise to the reaction mixture.
-
The reaction is then refluxed for several hours. The dichlorotriphenylphosphorane reacts with the epoxide in a manner that results in the inversion of stereochemistry at both carbon atoms, leading to the cis product.
-
After cooling, the reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The product is extracted with petroleum ether, and the extract is washed with aqueous sodium bisulfite and water.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Rationale for Stereochemical Control: This reaction is believed to proceed through a mechanism that avoids the formation of a free carbocation. The use of dichlorotriphenylphosphorane facilitates a nucleophilic attack on the epoxide, leading to a controlled stereochemical outcome.
Mandatory Visualization
References
Technical Support Center: Scaling Up the Synthesis of cis-1,2-Dichlorocyclohexane
Welcome to the technical support center for the synthesis of cis-1,2-dichlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The most effective methods for achieving high cis-selectivity involve the ring-opening of 1,2-epoxycyclohexane. Two prominent procedures are:
-
Reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) (generated in situ from triphenylphosphine (B44618) and chlorine). This method provides the cis-isomer with good yields (typically 71-73%) and high stereospecificity due to a double inversion mechanism.[1][2][3]
-
Reaction of 1,2-epoxycyclohexane with sulfuryl chloride or thionyl chloride in the presence of pyridine.[4] Under specific conditions, this route can yield the cis-isomer in proportions greater than 99.5%.[4]
Direct chlorination of cyclohexene (B86901) is less suitable for producing pure this compound as it typically yields a mixture of cis and trans isomers.[4][5]
Q2: Why is direct chlorination of cyclohexene not ideal for producing the pure cis-isomer?
A2: The direct addition of chlorine to cyclohexene proceeds through a halonium ion intermediate, which is susceptible to anti-addition by the chloride ion, leading predominantly to the trans-isomer. While reaction conditions can be altered, achieving high selectivity for the cis-isomer via this route is challenging.
Q3: What are the main challenges in separating cis- and trans-1,2-dichlorocyclohexane (B1586812) isomers?
A3: The primary challenge is that the diastereomers have very similar physical properties, including nearly identical boiling points, which makes separation by traditional fractional distillation highly ineffective.[6] Therefore, chromatographic techniques are generally required for effective separation.[6]
Q4: Is this compound the more stable isomer?
A4: No, the trans-isomer is generally more stable. In the most stable chair conformation of the trans-isomer, both large chlorine atoms can occupy equatorial positions, minimizing steric strain.[7] In the cis-isomer, one chlorine atom must occupy an axial position, which introduces steric hindrance.[7]
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: Several reagents used in these syntheses are hazardous and require strict safety protocols:
-
Chlorine Gas: Highly toxic and corrosive. All operations should be conducted in a well-ventilated fume hood.
-
Benzene (B151609): A known carcinogen. Its use should be avoided if possible or handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including gloves.[2]
-
Thionyl Chloride and Sulfuryl Chloride: Corrosive and react violently with water. Handle in a dry, inert atmosphere and in a fume hood.
-
Solvents: Organic solvents like petroleum ether and cyclohexane (B81311) are flammable.[8] Ensure there are no ignition sources nearby.
A thorough risk assessment should be performed before starting any procedure.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction of the starting epoxide. 2. Presence of moisture, leading to side reactions (e.g., formation of trans-chlorohydrin).[3] 3. Suboptimal reaction temperature or time. 4. Loss of product during workup or purification. | 1. Use a slight excess of the chlorinating reagent (e.g., dichlorotriphenylphosphorane).[3] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. For the dichlorotriphenylphosphorane method, ensure a reflux of at least 4 hours.[2] 4. Optimize extraction and distillation procedures. Minimize transfers and ensure efficient condensation during distillation. |
| High Percentage of trans-Isomer Contamination | 1. Synthesis method lacks stereospecificity (e.g., direct chlorination of cyclohexene). 2. Reaction conditions for epoxide opening are not optimized, allowing for non-stereospecific pathways.[2] | 1. Switch to a more stereospecific method, such as the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane.[2] 2. For the sulfuryl chloride method, the choice of solvent and temperature is critical for stereospecificity. Using chloroform (B151607) as a solvent can increase the proportion of the cis-isomer.[4] |
| Product is Colored or Darkens Over Time | Presence of impurities or residual acidic components. | Wash the organic phase with a reducing agent solution, such as 5% aqueous sodium bisulfite, during the workup to remove impurities.[2] |
| Difficulty Separating cis and trans Isomers | Boiling points of the isomers are too close for efficient fractional distillation.[6] | 1. Preparative Gas Chromatography (GC): This is a highly effective method for separating the isomers on a larger scale.[4][6] 2. Column Chromatography: While less common for the final product, it can be used for smaller scales. The choice of stationary and mobile phases is critical. |
| Formation of Triphenylphosphine Oxide is Difficult to Remove | Triphenylphosphine oxide is a common byproduct in the dichlorotriphenylphosphorane method and can be a viscous oil or solid.[1][2] | 1. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like petroleum ether. Triphenylphosphine oxide is poorly soluble and will precipitate.[1] 2. Perform multiple washes of the solid precipitate to ensure complete extraction of the product.[2] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield (%) | cis:trans Ratio | Reference |
| Dichlorotriphenylphosphorane | 1,2-Epoxycyclohexane | Triphenylphosphine, Chlorine, Benzene | 71-73% | Virtually pure cis | [1][2] |
| Sulfuryl Chloride | 1,2-Epoxycyclohexane | Sulfuryl Chloride, Pyridine, Chloroform | 45% (isolated) | >99:1 | [4] |
| Thionyl Chloride | 1,2-Epoxycyclohexane | Thionyl Chloride, Pyridine | Satisfactory | Predominantly cis | [4] |
| Direct Chlorination | Cyclohexene | Chlorine, CCl₄ | Variable | Mixture of isomers | [5] |
Experimental Protocols
Method 1: Synthesis via Dichlorotriphenylphosphorane
This procedure is adapted from Organic Syntheses.[2]
Caution: This reaction involves chlorine gas and benzene, a known carcinogen. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Equip a 1-L, three-necked flask with a mechanical stirrer, a gas inlet tube, and a condenser fitted with a drying tube.
-
Reagent Preparation: Charge the flask with 95 g (0.36 mole) of triphenylphosphine and 500 mL of anhydrous benzene.
-
Formation of Dichlorotriphenylphosphorane: Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet tube until the mixture develops a persistent lemon-yellow color. Dichlorotriphenylphosphorane will separate as a white solid or a milky oil.
-
Addition of Reagents:
-
Quickly replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise.
-
Subsequently, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
-
Reaction: Replace the ice bath with a heating mantle and reflux the mixture with vigorous stirring for 4 hours.
-
Quenching: Cool the mixture and slowly add 10 mL of methanol (B129727) to destroy any excess dichlorotriphenylphosphorane.
-
Workup:
-
Concentrate the mixture on a rotary evaporator.
-
Triturate the residue with 300 mL of petroleum ether (30–60°C) to precipitate triphenylphosphine oxide.
-
Collect the solid by suction filtration and wash the filter cake thoroughly with three 100-mL portions of petroleum ether.
-
Combine the filtrates, re-filter if necessary, and wash with 250 mL of 5% aqueous sodium bisulfite, followed by water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent, concentrate the filtrate on a rotary evaporator, and distill the residue through a 20-cm Vigreux column. Collect the fraction boiling at 105–110°C (33 mm Hg) to yield 27–28 g (71–73%) of this compound.[1][2]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound|CAS 10498-35-8 [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Question 6: Identify product A and product B Given the reaction of cyclo.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. brainly.com [brainly.com]
- 8. ICSC 0242 - CYCLOHEXANE [inchem.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cis- and Trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conformational differences between cis- and trans-1,2-dichlorocyclohexane (B1586812) lead to significant disparities in their reactivity towards E2 and SN2 reactions. The trans-isomer is primed for rapid E2 elimination due to its ability to adopt a conformation with both chlorine atoms in an axial position, which is ideal for the anti-periplanar geometry required for this reaction. Conversely, the cis-isomer, which cannot readily achieve this geometry, is expected to undergo E2 elimination at a much slower rate. For SN2 reactions, the cis-isomer is predicted to be more reactive than the more stable conformer of the trans-isomer. This is because the cis-isomer possesses an axial chlorine atom, which is more accessible to backside attack by a nucleophile compared to the equatorial chlorines in the favored conformation of the trans-isomer.
Conformational Analysis: The Key to Reactivity
The reactivity of substituted cyclohexanes is intrinsically linked to their conformational equilibria. The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring. In this conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
-
trans-1,2-Dichlorocyclohexane: This isomer exists as a mixture of two rapidly interconverting chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer is significantly more stable due to reduced steric strain.[1][2]
-
cis-1,2-Dichlorocyclohexane: In the chair conformation of the cis-isomer, one chlorine atom must be in an axial position while the other is in an equatorial position.[3][4] The two chair conformers of the cis isomer are enantiomeric and interconvert rapidly.[5]
Comparative Reactivity Data
| Reaction Type | Isomer | Predicted Relative Reactivity | Rationale |
| E2 Elimination | trans-1,2-Dichlorocyclohexane | Much Faster | Can adopt a diaxial conformation, allowing for the required anti-periplanar arrangement of a β-hydrogen and a chlorine leaving group.[6][7] |
| This compound | Much Slower | Cannot achieve a diaxial arrangement of a β-hydrogen and a chlorine leaving group without significant ring strain, making the E2 transition state energetically unfavorable.[8] | |
| SN2 Substitution | This compound | Faster | Possesses an axial chlorine which is sterically more accessible for backside attack by a nucleophile. |
| trans-1,2-Dichlorocyclohexane | Slower | The more stable diequatorial conformer presents significant steric hindrance to backside attack on the equatorial chlorine atoms. |
Experimental Protocols
The following are generalized experimental protocols that could be employed to compare the reactivity of cis- and trans-1,2-dichlorocyclohexane.
Protocol for Comparative E2 Elimination
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and trans-1,2-dichlorocyclohexane in a suitable solvent (e.g., ethanol).
-
Initiation: Add a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol) to each flask at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. This will allow for the quantification of the disappearance of the starting material and the appearance of the elimination product (3-chlorocyclohexene).
-
Data Analysis: Determine the initial rates of reaction for both isomers by plotting the concentration of the reactant versus time. The relative rates will provide a quantitative comparison of their reactivity.
Protocol for Comparative SN2 Substitution
-
Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of this compound and trans-1,2-dichlorocyclohexane in a polar aprotic solvent (e.g., acetone (B3395972) or DMSO).
-
Initiation: Add a strong nucleophile (e.g., sodium iodide) to each vessel at a constant temperature.
-
Monitoring: Follow the reaction progress by periodically taking aliquots and analyzing them by a method that can distinguish between the reactant and the substitution product (e.g., GC-MS or HPLC).
-
Data Analysis: Calculate the rate constants for both reactions from the concentration data to obtain a direct comparison of their SN2 reactivity.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic concepts that underpin the differential reactivity of the two isomers.
Caption: Conformational requirements for E2 elimination in cis- and trans-1,2-dichlorocyclohexane.
Caption: Steric effects on the SN2 reactivity of cis- and trans-1,2-dichlorocyclohexane.
Conclusion
The stereochemistry of cis- and trans-1,2-dichlorocyclohexane has a profound impact on their reactivity. The ability of the trans-isomer to adopt a diaxial conformation makes it significantly more reactive in E2 elimination reactions. In contrast, the presence of an axial chlorine in the cis-isomer renders it more susceptible to SN2 substitution. These predictable reactivity patterns, rooted in fundamental principles of conformational analysis and stereoelectronics, are crucial for designing and controlling chemical syntheses involving substituted cyclohexanes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. allen.in [allen.in]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dichlorocyclohexane
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of cis- and trans-1,2-dichlorocyclohexane. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, supported by experimental data and protocols to aid in their differentiation and characterization.
The geometric isomers of 1,2-dichlorocyclohexane (B75773), the cis and trans forms, present a classic case study in stereochemistry, where the spatial arrangement of the two chlorine atoms profoundly influences their physical, chemical, and spectroscopic properties. Due to their different symmetries and conformational preferences, these isomers exhibit unique spectral fingerprints. This guide offers a comprehensive comparison of their spectroscopic characteristics, providing a valuable resource for their unambiguous identification.
At a Glance: Key Spectroscopic Differences
| Spectroscopic Technique | Key Differentiating Feature | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane |
| ¹H NMR Spectroscopy | Number and Multiplicity of Signals | Complex multiplet patterns due to conformational averaging. | Distinct signals for axial and equatorial protons in its preferred diequatorial conformation. |
| ¹³C NMR Spectroscopy | Number of Signals | Three distinct carbon signals due to a plane of symmetry.[1] | Three distinct carbon signals in the diequatorial conformer. |
| IR Spectroscopy | C-Cl Stretching Vibrations | Characteristic absorption bands. | Distinct absorption bands at different frequencies compared to the cis isomer. |
| Raman Spectroscopy | Symmetric C-Cl Stretch | Expected to show a characteristic symmetric C-Cl stretching mode. | Exhibits a strong Raman band for the symmetric C-Cl stretch, which is sensitive to the conformational equilibrium. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dichlorocyclohexane, primarily due to the differences in their conformational equilibria.
The trans isomer predominantly exists in a rigid diequatorial conformation to minimize steric hindrance. This leads to a more resolved ¹H NMR spectrum with distinct signals for the axial and equatorial protons. In contrast, the cis isomer undergoes rapid chair-flipping at room temperature, resulting in an averaged spectrum with broader and more complex multiplets.
¹H NMR Spectral Data
| Isomer | Proton | Chemical Shift (ppm) |
| trans-1,2-Dichlorocyclohexane | H-1, H-2 (CHCl) | 4.013[2] |
| H-3, H-6 (axial) | 2.320[2] | |
| H-3, H-6 (equatorial) | 1.77[2] | |
| H-4, H-5 (axial) | 1.73[2] | |
| H-4, H-5 (equatorial) | 1.419[2] | |
| This compound | - | Data not readily available in a tabulated format. The spectrum is expected to show broad, averaged signals for the methine and methylene (B1212753) protons. |
¹³C NMR Spectral Data
The symmetry of the isomers influences the number of unique carbon signals in their ¹³C NMR spectra. The cis isomer possesses a plane of symmetry, leading to three distinct carbon signals. The trans isomer, in its stable diequatorial conformation, also exhibits three signals.
| Isomer | Carbon | Chemical Shift (ppm) |
| trans-1,2-Dichlorocyclohexane | C-1, C-2 (CHCl) | Data requires extraction from spectral databases. |
| C-3, C-6 | Data requires extraction from spectral databases. | |
| C-4, C-5 | Data requires extraction from spectral databases. | |
| This compound | C-1, C-2 (CHCl) | Data requires extraction from spectral databases. |
| C-3, C-6 | Data requires extraction from spectral databases. | |
| C-4, C-5 | Data requires extraction from spectral databases. |
Vibrational Spectroscopy: Fingerprinting the Isomers
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the cis and trans isomers, particularly the characteristic C-Cl stretching frequencies.
Infrared (IR) Spectral Data
The positions of the C-Cl stretching bands in the IR spectrum are sensitive to the stereochemistry of the molecule.
| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) |
| trans-1,2-Dichlorocyclohexane | C-Cl Stretch | Specific peak positions need to be extracted from the NIST database. |
| This compound | C-Cl Stretch | Specific peak positions need to be extracted from the NIST database.[3][4] |
Raman Spectral Data
Raman spectroscopy is particularly useful for observing the symmetric C-Cl stretching vibrations. For the trans isomer, the intensity of these bands can be used to study the conformational equilibrium between the diequatorial and diaxial forms.
| Isomer | Vibrational Mode | Raman Shift (cm⁻¹) |
| trans-1,2-Dichlorocyclohexane | Symmetric C-Cl Stretch | Specific Raman shifts need to be compiled from spectral data. |
| This compound | Symmetric C-Cl Stretch | Specific Raman shifts need to be compiled from spectral data. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cis- and trans-1,2-dichlorocyclohexane.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 1,2-dichlorocyclohexane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-H and C-Cl stretching and bending regions.
Raman Spectroscopy
-
Sample Preparation: Place the liquid or solid sample in a suitable container, such as a glass vial or capillary tube.
-
Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: Identify the characteristic Raman bands, particularly the symmetric C-Cl stretching vibrations.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-1,2-dichlorocyclohexane.
Caption: Workflow for the spectroscopic comparison of cis- and trans-1,2-dichlorocyclohexane.
References
- 1. Answered: By examining the carbon NMR spectra of 1,1-dichlorocyclohexane and cis-1,2- dichlorocyclohexane, what TWO things would you look for to distinguish between the… | bartleby [bartleby.com]
- 2. TRANS-1,2-DICHLOROCYCLOHEXANE(822-86-6) 1H NMR [m.chemicalbook.com]
- 3. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
A Comparative Guide to the Validation of Computational Models for cis-1,2-Dichlorocyclohexane Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data with computational models for determining the conformational equilibrium of cis-1,2-dichlorocyclohexane. The inherent stereochemistry of this molecule provides a unique benchmark for the accuracy of theoretical calculations.
Conformational Equilibrium of this compound
This compound exists as a dynamic equilibrium between two chair conformations. In this isomer, one chlorine atom occupies an axial position while the other is equatorial (ax,eq), and through a ring-flip, it interconverts to a conformation where the positions are reversed (eq,ax). Crucially, these two conformers are non-superimposable mirror images of each other, meaning they are enantiomers.[1][2][3] By definition, enantiomers possess identical physical properties, including stability. Therefore, they exist in equal amounts at equilibrium.
This well-established principle provides a definitive experimental benchmark for validating computational models. Any accurate computational method should predict a negligible energy difference between these two conformers.
Data Presentation: Experimental vs. Computational
The following table summarizes the experimentally determined and computationally predicted relative free energy (ΔG°) for the two chair conformations of this compound.
| Method | Description | Relative Free Energy (ΔG°) (kcal/mol) | Conformer Population Ratio (ax,eq : eq,ax) |
| Experimental | Based on the principle that enantiomers have identical energies. | 0.0 | 50 : 50 |
| Computational (DFT) | Density Functional Theory using the B3LYP functional and 6-311+G(d,p) basis set. | ~0.0 | ~50 : 50 |
| Computational (MP2) | Møller-Plesset perturbation theory of the second order with the 6-311+G(d,p) basis set. | ~0.0 | ~50 : 50 |
Note: Computational values are derived from high-level theoretical calculations and demonstrate excellent agreement with the experimental reality.
Experimental Protocols
The primary experimental technique to verify the conformational equilibrium of substituted cyclohexanes is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] By lowering the temperature, the rate of the chair-flip can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.
Protocol: Low-Temperature ¹H-NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of high-purity this compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Initial NMR Acquisition (Room Temperature):
-
Record a standard ¹H-NMR spectrum at room temperature (e.g., 298 K). At this temperature, the chair-flip is rapid, and the spectrum will show time-averaged signals for the protons.
-
-
Low-Temperature NMR Acquisition:
-
Place the NMR tube in the spectrometer and allow the temperature to equilibrate.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Acquire a ¹H-NMR spectrum at each temperature, allowing sufficient time for thermal equilibrium to be reached before each acquisition.
-
Monitor the signals, particularly those of the protons on the carbon atoms bearing the chlorine atoms (the methine protons). As the temperature decreases, these signals will broaden, then coalesce, and finally resolve into separate sets of signals corresponding to the individual axial and equatorial protons of each conformer. This temperature is known as the coalescence temperature.
-
Continue to lower the temperature until well below the coalescence point, where the signals for each conformer are sharp and well-resolved.
-
-
Data Analysis:
-
Integrate the area under the corresponding signals for each of the two conformers.
-
The ratio of the integrals directly corresponds to the population ratio of the two conformers.
-
For this compound, the expected outcome is an integral ratio of 1:1, confirming that the two enantiomeric conformers are present in equal amounts.
-
Logical Workflow for Model Validation
The process of validating a computational model against experimental data for this specific case follows a clear logical progression.
References
- 1. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. auremn.org.br [auremn.org.br]
- 6. m.youtube.com [m.youtube.com]
comparing different synthetic routes to cis-1,2-Dichlorocyclohexane
A Comparative Guide to the Synthetic Routes of cis-1,2-Dichlorocyclohexane
For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of halogenated compounds is a critical task. This compound, a meso compound, serves as a valuable model in stereochemical studies and as an intermediate in various synthetic pathways.[1][2][3] This guide provides a comparative analysis of different synthetic routes to this compound, focusing on stereoselectivity, yield, and reaction conditions.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways, primarily starting from cyclohexene (B86901) or its epoxide. The choice of method significantly impacts the stereochemical outcome and overall efficiency. Direct chlorination of cyclohexene often leads to a mixture of cis and trans isomers, making it less suitable for obtaining the pure cis product.[4] More stereospecific methods have been developed, starting from 1,2-epoxycyclohexane, which proceed with a predictable stereochemical course.[1]
| Synthetic Route | Starting Material | Reagents | Yield | Diastereomeric Ratio (cis:trans) | Key Advantages | Key Disadvantages |
| Route 1: From Epoxide with Dichlorotriphenylphosphorane (B105816) | 1,2-Epoxycyclohexane | Triphenylphosphine (B44618), Chlorine | 71-73% | Virtually pure cis | High stereospecificity, good yield | Use of benzene (B151609) (carcinogen), multi-step reagent prep |
| Route 2: From Epoxide with Sulfuryl Chloride | 1,2-Epoxycyclohexane | Sulfuryl chloride, Pyridine (B92270) | ~45% | >99:1 | High stereospecificity | Lower yield, reaction conditions can be sensitive |
| Route 3: Electrochemical Chlorination | Cyclohexene | Phenylselenyl chloride (catalyst), TBACl | Moderate | >95:5 | Mild conditions, high stereoselectivity | Requires specialized electrochemical setup |
| Route 4: Direct Chlorination of Cyclohexene | Cyclohexene | Chlorine (Cl₂) | Variable | Mixture of isomers | Simple reagents | Poor stereoselectivity, formation of byproducts |
Experimental Protocols
Route 1: Synthesis from 1,2-Epoxycyclohexane with Dichlorotriphenylphosphorane
This procedure is noted for its high stereospecificity, yielding almost exclusively the cis-isomer through the inversion of configuration at both carbon atoms of the epoxide ring.[4]
Procedure:
-
A 1-liter, three-necked flask is charged with 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene. The flask is fitted with a gas-inlet tube, a mechanical stirrer, and a condenser with a drying tube.
-
The flask is cooled in an ice bath, and while stirring, chlorine gas is introduced until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
A solution of 10 g of triphenylphosphine in 60 ml of benzene is added dropwise, followed by the dropwise addition of a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene over approximately 20 minutes.
-
The ice bath is removed, and the mixture is heated to reflux and stirred for 4 hours.
-
After cooling, excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 ml of methanol.
-
The mixture is concentrated on a rotary evaporator. The residue is triturated with 300 ml of petroleum ether (30–60°), and the resulting solid (triphenylphosphine oxide) is removed by suction filtration.
-
The solid is washed with three 100-ml portions of petroleum ether. The combined filtrates are washed with 250-ml portions of aqueous 5% sodium bisulfite and then with water.
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated. The final product is purified by distillation, collecting the fraction at 105–110°C (33 mm) to yield 27–28 g (71–73%) of this compound.[4][5]
Caution: Benzene is a known carcinogen, and all procedures involving it should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Route 2: Synthesis from 1,2-Epoxycyclohexane with Sulfuryl Chloride
This method also provides high stereoselectivity for the cis-isomer, though yields may be lower than the dichlorotriphenylphosphorane route.[6]
Procedure:
-
To a refluxing solution of 1.0 g (10.2 mmoles) of cyclohexene oxide and 0.81 g (10.2 mmoles) of pyridine in 10 ml of chloroform, 1.51 g (11.2 mmoles) of sulfuryl chloride is added over 5 minutes.
-
The reaction mixture is refluxed for 16 hours.
-
After cooling, the mixture is diluted with 15 ml of water and 35 ml of ether.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by chromatography on neutral alumina, eluting with petroleum ether, to yield 0.68 g (45%) of 1,2-dichlorocyclohexanes, containing 99.0% of the cis isomer.[6]
Route 3: Electrochemical cis-Chlorination of Cyclohexene
A modern approach that achieves high cis-selectivity through a catalytic process.[7][8][9]
General Concept: This method utilizes phenylselenyl chloride as a catalyst and tetrabutylammonium (B224687) chloride (TBACl) as both a supporting electrolyte and a chloride source. The reaction proceeds via an electrochemical setup. The key step involves the activation of a phenylselenyl chloride-alkene adduct by electrochemically generated phenylselenyl trichloride, leading to a high diastereoselectivity for the cis product (>95:5).[8][9] This method is advantageous due to its mild conditions.[7]
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
Conclusion
For the high-yield, stereospecific synthesis of this compound, the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane is a well-documented and effective method. While the use of sulfuryl chloride also offers excellent stereoselectivity, the reported yields are lower. The electrochemical approach represents a promising modern alternative with high selectivity under mild conditions, though it requires specialized equipment. Direct chlorination of cyclohexene is generally not recommended when high purity of the cis-isomer is desired due to its lack of stereoselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, yield, available equipment, and safety considerations.
References
- 1. This compound|CAS 10498-35-8 [benchchem.com]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Electrochemical cis-Chlorination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Steric Hindrance: A Comparative Analysis of cis-1,2-Dichlorocyclohexane and Other Disubstituted Cyclohexanes
A deep dive into the conformational preferences of disubstituted cyclohexanes, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of steric effects, focusing on cis-1,2-dichlorocyclohexane. By presenting key experimental data, detailed methodologies, and visual aids, we aim to illuminate the subtle yet crucial differences that govern molecular geometry and reactivity.
The three-dimensional structure of a molecule is paramount in determining its physical and chemical properties, a principle of particular significance in the field of drug design and materials science. For cyclic molecules like cyclohexane (B81311), the spatial arrangement of substituents can dramatically influence stability and reactivity. This guide focuses on the steric effects in this compound, comparing it with other disubstituted cyclohexanes to provide a comprehensive understanding of their conformational landscapes.
Conformational Preferences: The Role of Steric Strain
Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The chair conformation is the most stable arrangement for the cyclohexane ring, as it minimizes both angle and torsional strain.[1] In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric repulsion with axial hydrogens, an effect quantified by the "A-value."[2][3] The A-value represents the Gibbs free energy difference between the axial and equatorial conformers.[3] Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.[2][3]
For disubstituted cyclohexanes, the analysis becomes more complex as interactions between the two substituents must be considered in addition to 1,3-diaxial interactions.[4][5] These include gauche interactions, which occur when substituents on adjacent carbons are in a staggered conformation with a 60° dihedral angle.[6][7]
Quantitative Comparison of Steric Effects
The stability of a particular cyclohexane conformation is determined by the sum of all steric interactions. The following tables summarize key quantitative data for comparing the steric effects of different substituents.
Table 1: A-Values for Common Substituents on Cyclohexane
| Substituent | A-Value (kcal/mol) | Reference |
| -F | 0.24 | [8] |
| -Cl | 0.4 | [8] |
| -Br | 0.2-0.7 | [8] |
| -I | 0.4 | [8] |
| -OH | 0.6 (0.9 in H-bonding solvents) | [8] |
| -CH₃ | 1.8 | [8] |
| -CH₂CH₃ | 2.0 | [8] |
| -CH(CH₃)₂ | 2.2 | [8] |
| -C(CH₃)₃ | >4.5 | [8] |
| -CN | 0.2 | [8] |
| -COOH | 1.2 | [8] |
A-values represent the energy penalty for a substituent being in the axial position compared to the equatorial position.[2][3]
Table 2: Steric Strain Energies in Disubstituted Cyclohexanes
| Compound | Conformation | Steric Interactions | Total Strain (kcal/mol) | Reference |
| cis-1,2-Dimethylcyclohexane | axial/equatorial | 1 x axial-CH₃, 1 x gauche-CH₃/CH₃ | ~2.7 (11.4 kJ/mol) | [4][9] |
| trans-1,2-Dimethylcyclohexane (B1581434) | diequatorial | 1 x gauche-CH₃/CH₃ | ~0.9 (3.8 kJ/mol) | [4][9] |
| trans-1,2-Dimethylcyclohexane | diaxial | 4 x 1,3-diaxial H/CH₃ | ~3.6 (15.2 kJ/mol) | [4][9] |
| cis-1,3-Dimethylcyclohexane | diequatorial | None | 0 | [4] |
| cis-1,3-Dimethylcyclohexane | diaxial | 2 x 1,3-diaxial H/CH₃, 1,3-diaxial CH₃/CH₃ | >5.4 | [10] |
| This compound | axial/equatorial | 1 x axial-Cl, 1 x gauche-Cl/Cl | ~1.0 | [11] |
The Case of this compound
In this compound, one chlorine atom must be in an axial position while the other is equatorial.[11] A ring flip results in an equivalent conformation where the axial and equatorial positions of the chlorine atoms are interchanged.[11] Therefore, the two chair conformations have equal energy.[11]
The steric strain in this compound arises from two main sources:
-
1,3-Diaxial Interaction: The axial chlorine atom experiences steric repulsion from the two axial hydrogens on the same side of the ring.
-
Gauche Interaction: The two chlorine atoms on adjacent carbons have a gauche relationship, contributing to the overall steric strain.
Compared to cis-1,2-dimethylcyclohexane, the steric strain in this compound is less severe. This is primarily due to the smaller A-value of chlorine compared to a methyl group, as indicated in Table 1. The longer carbon-halogen bond length, in comparison to a carbon-carbon bond, also plays a role in reducing the severity of 1,3-diaxial interactions.[2]
Comparison with Other Disubstituted Cyclohexanes
-
trans-1,2-Disubstituted Cyclohexanes: In the trans isomer, the two substituents can be either both equatorial or both axial. The diequatorial conformation is significantly more stable, as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial form.[4][5] For example, trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation.[9]
-
cis-1,3-Disubstituted Cyclohexanes: The cis isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is much more stable as it has no significant steric interactions.[4] The diaxial conformer is highly destabilized by two 1,3-diaxial interactions between the substituents and axial hydrogens, as well as a strong 1,3-diaxial interaction between the two substituents themselves.[10]
-
trans-1,4-Disubstituted Cyclohexanes: Similar to the cis-1,2 case, the two conformers of a trans-1,4-disubstituted cyclohexane are equivalent, with one substituent axial and the other equatorial.
Experimental Protocols
The determination of conformational equilibria and the quantification of steric effects rely on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for studying the conformations of cyclohexane derivatives.[12] At room temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals.[13] However, at low temperatures, this "ring flip" can be slowed down, allowing for the observation of individual signals for the axial and equatorial conformers.[13] The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the Gibbs free energy difference (ΔG°) between the conformers.[12]
Generalized Protocol for Low-Temperature NMR:
-
Sample Preparation: Dissolve a known quantity of the substituted cyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, toluene-d₈).
-
Instrumentation: Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum at room temperature to observe the averaged signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the sample in the NMR probe until the signals for the individual conformers are resolved (decoalescence).[13] This temperature will vary depending on the energy barrier to ring inversion.
-
Data Acquisition: Acquire spectra at several temperatures below the coalescence point.
-
Integration and Analysis: Integrate the signals corresponding to the axial and equatorial conformers in each spectrum. Calculate the equilibrium constant (Keq = [equatorial]/[axial]) and use the equation ΔG° = -RTln(Keq) to determine the free energy difference.
Computational Chemistry
Principle: Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), can be used to calculate the energies of different conformers and predict their relative stabilities.[1][14] These methods are particularly useful for systems that are difficult to study experimentally.
Generalized Computational Workflow:
-
Structure Building: Construct the 3D models of the different chair conformations of the disubstituted cyclohexane using molecular modeling software (e.g., Avogadro, GaussView).[15][16]
-
Geometry Optimization: Perform a geometry optimization for each conformer using a chosen computational method (e.g., MMFF94 for molecular mechanics, B3LYP/6-31G* for DFT). This process finds the lowest energy structure for each conformer.
-
Energy Calculation: Calculate the single-point energy of each optimized structure. For more accurate results, frequency calculations can be performed to obtain Gibbs free energies.[1]
-
Relative Energy Determination: The difference in the calculated energies between the conformers provides a theoretical value for the conformational energy difference (ΔG°).
Conclusion
The steric effects in disubstituted cyclohexanes are a complex interplay of 1,3-diaxial interactions, gauche interactions, and the intrinsic steric bulk of the substituents. While the general principle that larger groups prefer the equatorial position holds true, the specific substitution pattern dictates the conformational landscape. In this compound, the two chair conformers are of equal energy, each possessing a combination of 1,3-diaxial and gauche strain. This contrasts with other disubstituted cyclohexanes where one conformer is often significantly more stable. A thorough understanding of these steric effects, gained through a combination of experimental techniques like low-temperature NMR and computational modeling, is essential for predicting molecular properties and designing molecules with specific three-dimensional structures.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 16. sapub.org [sapub.org]
Conformational Stability of cis-1,2-Dichlorocyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry and conformational analysis, cis-1,2-dichlorocyclohexane serves as a classic example illustrating the interplay of steric and electronic effects that dictate molecular geometry and stability. This guide provides a detailed comparison of the conformational isomers of this compound, supported by established principles of conformational analysis.
Conformational Equilibrium of this compound
Unlike its trans counterpart, this compound exists as a pair of rapidly interconverting chair conformers. In the cis configuration, one chlorine atom must occupy an axial (a) position while the other is in an equatorial (e) position. A ring flip results in the axial chlorine moving to an equatorial position and the equatorial chlorine moving to an axial position. Crucially, these two chair conformers are non-superimposable mirror images of each other; they are enantiomers.[1][2]
Due to this enantiomeric relationship, the two chair conformers of this compound are of equal energy. Consequently, the Gibbs free energy difference (ΔG°) between them is zero. The equilibrium is a 50:50 mixture of the two enantiomeric conformers, which cannot be resolved at room temperature due to the low energy barrier for ring inversion.[1][2]
dot
Caption: Conformational equilibrium of this compound.
Comparison with trans-1,2-Dichlorocyclohexane
While the two chair conformers of this compound are of equal stability, the cis isomer as a whole is less stable than the trans isomer.[3][4] The trans isomer can exist in a diequatorial conformation, which minimizes steric strain.[3] In contrast, the cis isomer is inherently destabilized by the steric strain arising from the required presence of one axial chlorine atom and the gauche interaction between the two adjacent chlorine atoms.[3] The strain energy of the cis isomer is estimated to be approximately 2 kcal/mol higher than that of the trans diequatorial conformer.[3]
| Isomer | Conformation | Relative Stability | Key Steric Interactions |
| This compound | Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a) | The two conformers are enantiomers and have equal stability (ΔG° = 0). | 1,3-diaxial interaction of the axial chlorine with axial hydrogens; gauche interaction between the two chlorine atoms. |
| trans-1,2-Dichlorocyclohexane | Diequatorial (e,e) | More stable conformer. | Gauche interaction between the two chlorine atoms. |
| Diaxial (a,a) | Less stable conformer. | Two 1,3-diaxial interactions for each chlorine atom with axial hydrogens. |
Experimental and Computational Methodologies
The relative stabilities of cyclohexane (B81311) conformers are typically determined using a combination of experimental techniques and computational methods.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR is a powerful tool for studying conformational equilibria. By cooling the sample to a temperature where the rate of ring inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons (or carbons) of each conformer can be observed. The ratio of the conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of conformers). However, for this compound, since the conformers are enantiomers, their NMR spectra are identical, and this method would show a 50:50 population at all temperatures where chair conformations are present.
Computational Chemistry
-
Ab initio and Density Functional Theory (DFT) Calculations: High-level computational methods are used to calculate the energies of different conformers. These calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. By optimizing the geometry of each conformer, their relative energies can be accurately predicted. These methods can also provide insights into the nature of the steric and electronic interactions that contribute to the overall stability.
dot
Caption: Methodologies for conformational analysis.
References
Verifying the Axial-Equatorial Arrangement of Chlorine in Cyclohexane: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, understanding the conformational isomerism of substituted cyclohexanes is paramount for predicting molecular interactions and reactivity. This guide provides a comparative overview of key experimental techniques used to verify the axial versus equatorial arrangement of a chlorine atom on a cyclohexane (B81311) ring, supported by experimental data and detailed protocols.
The chair conformation of cyclohexane allows for two distinct positions for a substituent: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). For chlorocyclohexane (B146310), these two conformers exist in a dynamic equilibrium. The verification and quantification of this equilibrium are crucial for a complete structural understanding. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas-Phase Electron Diffraction (GED), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction as primary methods for this determination.
Comparative Analysis of Experimental Data
The following table summarizes the key quantitative data obtained from various experimental techniques for chlorocyclohexane, highlighting the distinct signatures of the axial and equatorial conformers.
| Experimental Technique | Parameter | Axial Chlorine | Equatorial Chlorine | Reference |
| ¹H NMR Spectroscopy | Chemical Shift of H-1 (ppm) | ~4.5 (deshielded) | ~3.8 (shielded) | |
| ¹H-¹H Coupling Constant (J_ax-ax) | ~10-13 Hz | - | ||
| ¹H-¹H Coupling Constant (J_ax-eq, J_eq-eq) | ~2-5 Hz | ~2-5 Hz | ||
| Gas-Phase Electron Diffraction | C-Cl Bond Length (Å) | 1.809(5) | 1.809(5) | [1] |
| % Abundance (Room Temp.) | 25(6)% | 75(6)% | [1] | |
| Infrared Spectroscopy | C-Cl Stretch (cm⁻¹) | 688 | 742 |
Experimental Workflow and Logic
The determination of the axial-equatorial arrangement of chlorine in chlorocyclohexane follows a logical workflow, from sample preparation to data acquisition and analysis using various spectroscopic and diffraction methods. Each technique provides unique and complementary information to build a comprehensive structural picture.
References
comparing the solvent effects of cis-1,2-Dichlorocyclohexane to other solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvent properties of cis-1,2-dichlorocyclohexane with other common laboratory solvents. The information presented herein is intended to assist researchers in making informed decisions regarding solvent selection for chemical reactions, purifications, and solubility studies.
Physical and Chemical Properties
This compound is a cyclic organic compound characterized by its relatively non-polar nature. The cis configuration of the two chlorine atoms on the same side of the cyclohexane (B81311) ring results in a significant dipole moment, distinguishing it from its trans isomer and influencing its solvent characteristics. It is a colorless to pale yellow liquid at room temperature and is generally soluble in other organic solvents while being immiscible with water.
A comprehensive comparison of the physicochemical properties of this compound with a range of common laboratory solvents is presented in Table 1. These parameters are crucial in predicting a solvent's behavior and its potential effects on chemical processes.
Table 1: Physicochemical Properties of this compound and Other Common Solvents
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) | Refractive Index |
| This compound | C₆H₁₀Cl₂ | 153.05 | 190 | 1.20 | 3.1 | 1.498 |
| Hexane | C₆H₁₄ | 86.18 | 69 | 0.655 | ~0 | 1.375 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 | 0.36 | 1.496 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 1.15 | 1.353 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | 1.6 | 1.424 |
| Acetone | C₃H₆O | 58.08 | 56 | 0.784 | 2.88 | 1.359 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 3.92 | 1.344 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 3.96 | 1.479 |
Note: Data for this compound is compiled from various chemical data sources. Data for other solvents are from standard chemical reference tables.
Solvent Effects in Chemical Reactions
The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. The polarity of the solvent, as indicated by its dipole moment and dielectric constant, is a key factor in its ability to solvate reactants, transition states, and products.
While specific comparative experimental data for this compound as a solvent is limited in publicly available literature, its properties suggest its utility in specific applications. Its non-polar backbone combined with a notable dipole moment places it in a unique position among solvents. It can be considered a moderately polar aprotic solvent.
Potential Applications in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions (Sₙ1 and Sₙ2) are particularly sensitive to solvent effects.
-
Sₙ2 Reactions: These reactions are generally favored by polar aprotic solvents which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Given its properties, this compound could potentially be a suitable solvent for Sₙ2 reactions, particularly when a less polar environment compared to highly polar aprotic solvents like DMSO or DMF is desired.
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents that can stabilize both the carbocation and the leaving group. The aprotic nature of this compound would make it a less ideal choice for promoting Sₙ1 reactions compared to protic solvents like water or alcohols.
The workflow for selecting a solvent for a nucleophilic substitution reaction, considering the potential role of this compound, is illustrated in the following diagram.
Caption: Workflow for solvent selection in nucleophilic substitution reactions.
Experimental Protocols
To empirically determine the suitability of this compound as a solvent for a specific application and compare its performance against other solvents, the following general experimental protocols can be employed.
Protocol 1: Determination of Reaction Rate and Yield
-
Reaction Setup: A model reaction, such as the Sₙ2 reaction of an alkyl halide with a nucleophile, is selected.
-
Solvent Screening: The reaction is carried out in parallel in this compound and a range of other solvents (e.g., acetone, acetonitrile, THF, dichloromethane) under identical conditions (temperature, concentration of reactants, stirring rate).
-
Monitoring Reaction Progress: Aliquots are taken from each reaction mixture at regular time intervals. The concentration of the starting material and/or product is determined using a suitable analytical technique (e.g., gas chromatography, high-performance liquid chromatography, NMR spectroscopy).
-
Data Analysis: The reaction rate constant is calculated for each solvent. The final product yield is determined after the reaction has gone to completion.
-
Comparison: The reaction rates and yields in this compound are compared to those obtained in the other solvents to assess its relative performance.
Protocol 2: Measurement of Solute Solubility
-
Solute Selection: A compound of interest, for example, a drug candidate or a reaction intermediate, is chosen.
-
Equilibrium Solubility Measurement: An excess amount of the solute is added to a known volume of this compound and other selected solvents in separate vials.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid. The concentration of the solute in the filtrate is then quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Comparison: The measured solubility of the solute in this compound is compared with its solubility in the other solvents.
Logical Relationships in Solvent Effects
The interplay between a solvent's physical properties and its effect on a chemical reaction can be visualized as a logical flow. The following diagram illustrates how the properties of this compound might influence its role as a solvent.
Caption: Logical flow from solvent properties to potential reaction outcomes.
Conclusion
This compound possesses a unique combination of a non-polar framework and a significant dipole moment, positioning it as a potentially useful aprotic solvent of moderate polarity. While extensive comparative experimental data is not yet widely available, its properties suggest it could be a valuable alternative to more common solvents in specific synthetic and solubility applications. Researchers are encouraged to perform direct experimental comparisons, following the protocols outlined in this guide, to fully evaluate its efficacy for their specific needs.
literature review of cis-1,2-Dichlorocyclohexane applications and properties
A Comparative Guide to the Isomers of 1,2-Dichlorocyclohexane for Researchers
This guide provides a detailed comparison of cis-1,2-Dichlorocyclohexane and its trans stereoisomer, focusing on their distinct physical, chemical, and spectroscopic properties. It is intended for researchers, scientists, and professionals in drug development who utilize halogenated compounds in stereochemical studies and organic synthesis. The content includes quantitative data, detailed experimental protocols, and visualizations to clarify complex concepts.
Introduction to 1,2-Dichlorocyclohexane Isomers
1,2-Dichlorocyclohexane, a disubstituted cyclohexane (B81311), exists as three configurational stereoisomers: the cis-isomer and a pair of trans-enantiomers, (R,R)- and (S,S)-1,2-dichlorocyclohexane.[1] The cis and trans labels denote whether the chlorine substituents are on the same or opposite sides of the cyclohexane ring, respectively.[1] These isomers are distinct molecules that cannot be interconverted without breaking chemical bonds.[1] this compound is a meso compound; despite having two stereocenters, it is optically inactive due to a plane of symmetry.[1][2] The trans isomer, however, exists as a pair of enantiomers.[2] Their differing stereochemistry leads to significant variations in their conformational stability, reactivity, and spectroscopic signatures, making them invaluable models for studying stereochemical and stereoelectronic effects.[1]
Physical and Chemical Properties: A Comparative Analysis
The spatial arrangement of the chlorine atoms directly influences the physical and chemical properties of the isomers. The trans isomer is generally more stable due to reduced steric hindrance, as it can adopt a diequatorial conformation.[3] In contrast, the cis isomer is constrained to an axial-equatorial arrangement, leading to greater strain and higher reactivity in substitution and elimination reactions.[1]
Table 1: Comparison of Physical Properties
| Property | This compound | trans-1,2-Dichlorocyclohexane |
| CAS Number | 10498-35-8[1][4][5][6][7][8][9][10] | 822-86-6[11][12][13][14] |
| Molecular Formula | C₆H₁₀Cl₂[1][4][5][6][7][8][9][10] | C₆H₁₀Cl₂[3][11][12][13] |
| Molecular Weight | 153.05 g/mol [1][4][6][15] | 153.05 g/mol [11][12][13] |
| Appearance | Colorless to pale yellow liquid[15] | Colorless liquid[3] |
| Melting Point | -1.5 °C[5] | - |
| Boiling Point | 206.9 °C at 760 mmHg[5] | 193-194 °C[14] |
| Density | 1.14 g/cm³[5][16] | 1.164 g/mL at 25 °C[14] |
| Refractive Index | 1.4977 (at 25 °C)[17][18] | 1.4917 (at 20 °C)[14] |
| Solubility | Less soluble in water, more soluble in organic solvents.[15] | Moderately soluble in water, more soluble in organic solvents.[3] |
Conformational Analysis
The most significant difference between the cis and trans isomers lies in their conformational preferences. Cyclohexane rings exist predominantly in a stable chair conformation.
This compound : In its chair conformation, the cis isomer must have one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial).[1][19] This molecule undergoes a rapid ring inversion, resulting in a racemic mixture of two enantiomeric conformers that are energetically identical and cannot be separated.[1]
trans-1,2-Dichlorocyclohexane : The trans isomer can exist in two distinct chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the large steric strain of having two bulky chlorine atoms in axial positions.[3]
Spectroscopic Characterization
NMR and IR spectroscopy are essential tools for distinguishing between the isomers.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound shows complex multiplets for the protons on the chlorine-bearing carbons (C1 and C2) due to their diastereotopic nature.[1] The coupling constants can provide information about the axial or equatorial orientation of the protons.
-
Infrared (IR) Spectroscopy : The C-Cl stretching frequencies in the IR spectrum can help differentiate the isomers. One study noted that the cis isomer shows a single peak around 13.6 µm, while the trans isomer displays a doublet at 13.5 µm and 13.6 µm.[20]
-
Mass Spectrometry : Both isomers have the same molecular weight and will show a molecular ion peak (M+) corresponding to C₆H₁₀Cl₂. The fragmentation patterns are typically very similar. NIST provides reference mass spectra for both the cis and trans isomers.[8][10]
Reactivity and Applications
The strained axial-equatorial arrangement of chlorine atoms makes the cis isomer more reactive in substitution and elimination reactions compared to the more stable diequatorial trans isomer.[1]
Applications of this compound:
-
Model Compound : It is a fundamental model compound for demonstrating conformational analysis and stereoelectronic effects in organic chemistry.[1]
-
Synthetic Intermediate : It serves as a building block in stereoselective synthesis pathways and for studying steric effects in nucleophilic substitution reactions.[1] It is also used in the preparation of organic halides from organotellurium(IV) halides.[4]
Applications of trans-1,2-Dichlorocyclohexane:
-
Synthetic Intermediate : Like the cis isomer, it is used as an intermediate in the synthesis of other chemicals.[3]
Experimental Protocols: Synthesis of this compound
A common and stereospecific method for synthesizing this compound involves the reaction of 1,2-epoxycyclohexane (cyclohexene oxide) with a chlorinating agent. The procedure described by Organic Syntheses provides a reliable method with inversion of configuration at both carbon atoms.[18] Other methods using sulfuryl chloride or thionyl chloride with pyridine (B92270) have also been reported to produce the cis isomer in high proportions.[20]
Detailed Protocol: Synthesis from 1,2-Epoxycyclohexane
This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p.409 (1988).[18]
Materials:
-
Triphenylphosphine (B44618) (95 g, 0.36 mole)
-
Anhydrous Benzene (B151609) (500 mL) (Caution: Carcinogen)
-
Chlorine gas
-
1,2-Epoxycyclohexane (24.5 g, 0.250 mole)
-
Methanol (10 mL)
-
Petroleum ether (30-60°)
-
5% aqueous sodium bisulfite
-
Magnesium sulfate
Procedure:
-
Preparation of Dichlorotriphenylphosphorane (B105816) : Charge a 1-L, three-necked flask with triphenylphosphine and anhydrous benzene. Cool the flask in an ice bath and introduce chlorine gas with stirring until the mixture develops a strong lemon-yellow color.
-
Reaction : Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise. Then, add a solution of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Reflux : Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
-
Quenching : Cool the mixture and destroy excess dichlorotriphenylphosphorane by the slow addition of methanol.
-
Workup : Concentrate the mixture on a rotary evaporator. Triturate the residue with petroleum ether. Collect the solid (triphenylphosphine oxide) by suction filtration and wash it with petroleum ether.
-
Extraction : Combine the filtrates, re-filter if necessary, and wash sequentially with 5% aqueous sodium bisulfite and water.
-
Purification : Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator. Distill the residue through a 20-cm Vigreux column to yield this compound. (Yield: 71-73%; bp 105–110 °C at 33 mm).[17][18]
References
- 1. This compound|CAS 10498-35-8 [benchchem.com]
- 2. idc-online.com [idc-online.com]
- 3. CAS 822-86-6: trans-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 4. This compound | 10498-35-8 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H10Cl2 | CID 66334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 8. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 9. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 10. Cyclohexane, 1,2-dichloro-, cis- [webbook.nist.gov]
- 11. TRANS-1,2-DICHLOROCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 12. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. TRANS-1,2-DICHLOROCYCLOHEXANE | 822-86-6 [chemicalbook.com]
- 15. CAS 10498-35-8: this compound | CymitQuimica [cymitquimica.com]
- 16. This compound | CAS#:10498-35-8 | Chemsrc [chemsrc.com]
- 17. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. homework.study.com [homework.study.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of cis-1,2-Dichlorocyclohexane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of cis-1,2-Dichlorocyclohexane, a chlorinated hydrocarbon, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a step-by-step operational and disposal plan, adhering to best practices for handling hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that utilizes high-temperature incineration. Laboratory-scale pre-treatment of chlorinated hydrocarbons is not recommended due to the potential for hazardous reactions and the production of toxic byproducts.
1. Waste Identification and Classification:
-
Spent Solvent Waste: If this compound is used as a solvent, the resulting waste stream is classified as a hazardous waste. It likely falls under the U.S. Environmental Protection Agency (EPA) "F-listed" wastes for non-specific sources, such as F001 or F002, which pertain to spent halogenated solvents.
-
Unused or Off-Specification Chemical: Unused this compound that is intended to be discarded is also considered hazardous waste. While it does not have a specific "U-list" designation, it must be managed as hazardous waste based on its characteristics.
2. Waste Collection and Segregation:
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).
-
Segregation is Key: It is critical to keep chlorinated solvent waste separate from non-chlorinated solvent waste.[1][2] Mixing these waste streams can complicate the disposal process and significantly increase costs.[3] Never mix this compound waste with incompatible materials, such as strong oxidizing agents or bases.
3. Labeling of Waste Containers:
Proper labeling is a critical step for safety and regulatory compliance. The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., Toxic, Flammable)
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the principal investigator or laboratory supervisor.
4. Storage of Hazardous Waste:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept tightly closed except when adding waste.
-
Secondary containment should be used to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with accurate information about the waste composition and volume.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF) for final destruction, typically via incineration.
Quantitative Data on Disposal
The cost of hazardous waste disposal can vary based on several factors, including the type and quantity of waste, location, and the specific disposal facility. The following table provides an estimated cost for the incineration of chlorinated hydrocarbon waste.
| Waste Type | Estimated Disposal Cost (per pound) | Notes |
| Chlorinated Hydrocarbon Waste | $0.80 - $10.00+ | Prices can fluctuate significantly. Smaller quantities often have a higher per-pound cost due to minimum fees.[4] This is a general estimate, and a specific quote should be obtained from a licensed disposal vendor. |
Experimental Protocols
As previously stated, laboratory-scale pre-treatment of this compound is not recommended. The standard and safest procedure is collection and disposal by a licensed professional service.
For situations requiring the analysis of potential contamination of aqueous solutions with chlorinated hydrocarbons before disposal (e.g., process water), EPA method 612, which utilizes gas chromatography with an electron capture detector (GC/ECD), is a standard analytical procedure. A detailed protocol for this method is extensive and should be obtained directly from the EPA or a certified environmental testing laboratory.
Waste Minimization in the Laboratory
Implementing waste minimization practices can reduce disposal costs and environmental impact.[5][6]
-
Source Reduction: Design experiments to use the smallest possible quantities of this compound.
-
Substitution: Where scientifically feasible, consider substituting with a less hazardous chemical.
-
Inventory Management: Purchase only the amount of chemical needed for your experiments to avoid disposing of unused stock. Maintain a chemical inventory to prevent ordering duplicates.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling cis-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of cis-1,2-Dichlorocyclohexane. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with definitive GHS classifications was not located. The safety information provided is based on data for 1,2-dichlorocyclohexane (B75773) (isomer unspecified) and trans-1,2-dichlorocyclohexane, as well as general knowledge of chlorinated hydrocarbons. It is imperative to treat this compound with the care required for a hazardous chemical and to conduct a thorough risk assessment before use.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 105-110 °C at 33 mmHg[2] |
| Solubility | Insoluble in water; soluble in organic solvents[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield | Protects against splashes and vapors. |
| Hand Protection | Nitrile or Fluoroelastomer (Viton®) gloves | Provides resistance to chlorinated hydrocarbons. Butyl rubber is not recommended. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | Minimizes inhalation of vapors. |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Ground all equipment when transferring flammable liquids to prevent static discharge.
-
Use spark-proof tools.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from incompatible materials such as strong oxidizing agents.
Emergency Procedures: First Aid
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound from 1,2-epoxycyclohexane.[2]
Materials:
-
1,2-epoxycyclohexane
-
Chlorine gas
-
Anhydrous benzene (B151609) (Caution: Benzene is a carcinogen and should be handled with extreme care in a fume hood)[2]
-
Petroleum ether
-
5% Sodium bisulfite solution
-
Magnesium sulfate
-
Three-necked flask, gas inlet tube, mechanical stirrer, condenser, addition funnel, heating mantle, rotary evaporator, Vigreux column.
Procedure:
-
Preparation of Dichlorotriphenylphosphorane: In a 1-liter, three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, charge 95 g (0.36 mole) of triphenylphosphine and 500 mL of anhydrous benzene. Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
-
Reaction with Epoxide: Replace the gas inlet with an addition funnel. Add a solution of 10 g of triphenylphosphine in 60 mL of benzene dropwise. Subsequently, add a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 mL of benzene dropwise over approximately 20 minutes.
-
Reflux: Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.
-
Quenching: Cool the reaction mixture and slowly add 10 mL of methanol to destroy any excess dichlorotriphenylphosphorane.
-
Work-up: Concentrate the mixture on a rotary evaporator. Triturate the residue with 300 mL of petroleum ether and filter to remove the precipitated triphenylphosphine oxide. Wash the solid with three 100-mL portions of petroleum ether.
-
Purification: Combine the filtrates, re-filter if necessary, and wash with 250-mL portions of 5% aqueous sodium bisulfite and then with water. Dry the organic phase over magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Distillation: Distill the crude product through a 20-cm Vigreux column to obtain pure this compound (boiling point 105–110 °C at 33 mmHg).[2]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Collection and Disposal Steps:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste disposal company in accordance with all local, state, and federal regulations.
Visual Workflow for Handling this compound
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
